Alloc-DOX
Description
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Properties
Molecular Formula |
C31H33NO13 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C31H33NO13/c1-4-8-43-30(40)32-16-9-20(44-13(2)25(16)35)45-18-11-31(41,19(34)12-33)10-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(42-3)21(14)28(24)38/h4-7,13,16,18,20,25,33,35,37,39,41H,1,8-12H2,2-3H3,(H,32,40)/t13-,16-,18-,20-,25+,31-/m0/s1 |
InChI Key |
MYTMRYOJAKUVBH-BPZXBQJLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Alloc-Doxorubicin (Alloc-DOX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-allyloxycarbonyl-doxorubicin (Alloc-DOX), a protected form of the potent chemotherapeutic agent doxorubicin (B1662922). The allyloxycarbonyl (Alloc) protecting group is valuable in the synthesis of doxorubicin prodrugs and derivatives, allowing for selective modification at other positions of the molecule. This guide details the chemical synthesis, purification methodologies, and relevant biological context.
Synthesis of Alloc-Doxorubicin
The synthesis of this compound involves the protection of the primary amino group of the daunosamine (B1196630) sugar moiety of doxorubicin with an allyloxycarbonyl group. This is typically achieved by reacting doxorubicin with allyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis of N-Allyloxycarbonyl-Doxorubicin
This protocol is based on established procedures for the N-protection of doxorubicin and its analogs.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate
-
Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Preparation of Doxorubicin Free Base: Doxorubicin is typically available as a hydrochloride salt. To proceed with the reaction, it must be converted to its free base form.
-
Suspend doxorubicin hydrochloride in a mixture of dichloromethane (DCM) and saturated sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously until the red color transfers from the aqueous layer to the organic layer, indicating the formation of the free base.
-
Separate the organic layer, and extract the aqueous layer a few more times with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain doxorubicin free base as a red solid.
-
-
N-Allyloxycarbonylation:
-
Dissolve the doxorubicin free base in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) or triethylamine (TEA) (approximately 1.5-2.0 equivalents) to the solution to act as a base.
-
Slowly add allyl chloroformate (approximately 1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as chloroform (B151607):methanol (B129727) (e.g., 9:1 v/v).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound product.
-
Synthesis Workflow
Purification of Alloc-Doxorubicin
Purification of the crude this compound product is essential to remove unreacted starting materials, reagents, and any side products. The two primary methods for purification are silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC).
Silica Gel Chromatography (Flash Chromatography)
Flash chromatography is a rapid and efficient method for purifying moderate to large quantities of the product.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Elute the column with a suitable mobile phase. A common solvent system is a gradient of chloroform and methanol or ethyl acetate and hexane. For instance, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., from 0% to 5%).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a red solid.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for obtaining highly pure samples, especially for smaller quantities.
Protocol:
-
System Preparation:
-
Use a preparative scale reverse-phase column (e.g., C18).
-
Equilibrate the column with the initial mobile phase conditions. A typical mobile phase consists of a mixture of water and acetonitrile (B52724), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.
-
-
Sample Preparation and Injection:
-
Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile). A typical gradient might run from 20% to 80% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV-Vis detector (doxorubicin and its derivatives have a characteristic absorbance around 480 nm).
-
Collect fractions corresponding to the main product peak.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the highly pure this compound as a fluffy red solid.
-
Purification Workflow
Quantitative Data
The yield and purity of this compound are dependent on the specific reaction and purification conditions. Below is a table summarizing typical quantitative data reported for the synthesis and purification of N-protected doxorubicin derivatives.
| Parameter | Synthesis | Silica Gel Chromatography | Preparative HPLC |
| Typical Yield | >90% (crude) | 70-85% | 50-70% |
| Purity | Variable | >95% | >99% |
| Key Considerations | Stoichiometry of reagents, reaction time, and temperature. | Choice of mobile phase and gradient profile. | Column loading capacity and gradient optimization. |
Doxorubicin's Mechanism of Action
Once the Alloc protecting group is removed (in a biological context or through a specific deprotection step), the parent doxorubicin can exert its cytotoxic effects through several mechanisms. The primary mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always refer to the primary literature for specific details and adapt these protocols to their specific laboratory conditions and safety guidelines.
An In-depth Technical Guide to Alloc-DOX: Chemical Structure, Properties, and Bioorthogonal Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloc-DOX (N-allyloxycarbonyl-doxorubicin) is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922) (DOX). Its design incorporates a bioorthogonal-removable protecting group, the allyloxycarbonyl (Alloc) group, on the amine function of the daunosamine (B1196630) sugar of doxorubicin. This modification renders the drug inactive until a specific trigger, a palladium or ruthenium catalyst, is introduced. This targeted activation strategy holds significant promise for reducing the systemic toxicity associated with conventional doxorubicin therapy by enabling site-specific drug release. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis, characterization, and evaluation are also presented to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is a derivative of doxorubicin where the primary amine group is protected by an allyloxycarbonyl group. This modification is key to its prodrug strategy.
Chemical Structure:
Physicochemical Properties:
Quantitative data on the physicochemical properties of this compound is not extensively consolidated in the literature. However, some key properties can be summarized. The parent drug, doxorubicin hydrochloride, exhibits solubility in DMSO (~10 mg/ml) and ethanol (B145695) (~1 mg/ml) and is sparingly soluble in aqueous buffers like PBS.[1][2] It is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer.[1][2] Doxorubicin's stability is influenced by pH and temperature, with degradation observed under alkaline and high-temperature conditions.[3][4]
| Property | Value | Reference |
| Molecular Formula | C31H33NO13 | [5] |
| Molecular Weight | 627.59 g/mol | [5] |
| Appearance | Orange to red solid | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
| Solubility (in DMSO) | 100 mg/mL (159.34 mM) | [5] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for N-allyloxycarbonyl-doxorubicin is not widely published. However, the general principle involves the reaction of doxorubicin with an allyl chloroformate reagent in the presence of a base to facilitate the carbamoylation of the primary amine on the daunosamine sugar.
General Synthetic Scheme:
Doxorubicin + Allyl chloroformate --(Base)--> N-allyloxycarbonyl-doxorubicin
Further research is required to delineate the optimal reaction conditions, including the choice of solvent, base, temperature, and purification methods to achieve a high yield of pure this compound.
Mechanism of Action: Bioorthogonal Activation
The central mechanism of this compound action is its conversion to the active drug, doxorubicin, through a bioorthogonal catalytic reaction. This process involves the selective removal of the Alloc protecting group by a transition metal catalyst, typically palladium-based.
Bioorthogonal Activation Workflow:
Caption: Bioorthogonal activation of this compound in the tumor microenvironment.
The inactive this compound prodrug is administered systemically. Upon reaching the tumor site, a targeted palladium catalyst cleaves the Alloc group, releasing the cytotoxic agent doxorubicin directly in the desired location. This localized activation minimizes exposure of healthy tissues to the toxic effects of doxorubicin.
Downstream Signaling Pathways of Activated Doxorubicin
Once released, doxorubicin exerts its anticancer effects through multiple well-established mechanisms, primarily by inducing apoptosis in cancer cells.
Doxorubicin-Induced Apoptosis Signaling Pathway:
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the activation of the p53 tumor suppressor protein. It also generates reactive oxygen species (ROS), causing mitochondrial dysfunction. These events converge on the intrinsic apoptotic pathway, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound. Specific parameters should be optimized based on the cell line or animal model used.
5.1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound in the presence and absence of a palladium catalyst.
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Palladium catalyst
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, this compound with a fixed concentration of the palladium catalyst, and doxorubicin in culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include vehicle-treated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 values.
5.2. In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Experimental Workflow:
Caption: Workflow for an in vivo xenograft mouse study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound
-
Palladium catalyst
-
Doxorubicin
-
Sterile PBS or other vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells, with or without Matrigel, into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups.
-
Administer the treatments according to a predefined schedule and route of administration. The catalyst may be administered intratumorally or systemically depending on the experimental design.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histological examination or Western blotting for apoptosis markers.
Conclusion
This compound represents an innovative approach to cancer therapy, leveraging bioorthogonal chemistry to achieve targeted drug activation. By masking the cytotoxicity of doxorubicin until it reaches the tumor microenvironment, this compound has the potential to significantly improve the therapeutic index of this potent anticancer agent. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance this and similar targeted cancer therapies. Further investigation into the optimization of catalyst delivery and the comprehensive toxicological profiling of this compound and its activation system is warranted to translate this promising strategy into clinical applications.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Advent of Alloc-DOX: A Paradigm Shift in Targeted Cancer Therapy
A Technical Guide to the Mechanism of Action of Doxorubicin (B1662922) Conjugates in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract: The therapeutic efficacy of doxorubicin (DOX), a cornerstone of cancer chemotherapy, is often curtailed by its systemic toxicity and the emergence of multidrug resistance (MDR). To surmount these challenges, a new generation of doxorubicin conjugates, collectively referred to here as "Alloc-DOX" (denoting various allocations of doxorubicin to targeting moieties), has been engineered. These conjugates leverage tailored delivery systems, such as polymers, antibodies, and peptides, to enhance tumor-specific drug accumulation, facilitate controlled release, and overcome resistance mechanisms. This in-depth technical guide elucidates the core mechanisms of action of these doxorubicin conjugates in cancer cells, providing a comprehensive overview of their impact on cellular uptake, intracellular trafficking, and key signaling pathways. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a practical resource for researchers in the field.
Introduction: The Rationale for Doxorubicin Conjugation
Doxorubicin has been a stalwart in oncology for decades, primarily exerting its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, its clinical utility is hampered by dose-limiting cardiotoxicity and the frequent development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[2][3] The central hypothesis underpinning the development of doxorubicin conjugates is that by attaching DOX to a carrier molecule, its pharmacokinetic and pharmacodynamic properties can be favorably altered. This strategy aims to:
-
Enhance Tumor Targeting: By incorporating ligands that bind to receptors overexpressed on cancer cells, conjugates can be selectively delivered to the tumor site, minimizing exposure of healthy tissues.[4][5]
-
Improve Pharmacokinetics: Conjugation can increase the circulation half-life of DOX, leading to greater accumulation in the tumor via the enhanced permeability and retention (EPR) effect.
-
Overcome Multidrug Resistance: By altering the mechanism of cellular entry, conjugates can bypass P-gp mediated efflux, thereby restoring sensitivity in resistant cancer cells.
-
Enable Controlled Drug Release: Linkers that are sensitive to the tumor microenvironment (e.g., low pH or high glutathione (B108866) concentration) can trigger the release of DOX specifically at the target site.
Classes of Doxorubicin Conjugates and Their Mechanisms of Action
Polymer-Doxorubicin Conjugates
Polymer-drug conjugates (PDCs) represent a versatile platform for improving the therapeutic index of DOX. Biocompatible polymers such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), and hyaluronic acid (HA) have been extensively investigated.
The primary mechanism of action for polymer-DOX conjugates involves:
-
Passive Tumor Targeting: The increased hydrodynamic size of the conjugate promotes accumulation in tumor tissues through the EPR effect.
-
Controlled Drug Release: DOX is often attached to the polymer via a linker that is stable in systemic circulation but cleavable within the tumor microenvironment or inside cancer cells. Acid-sensitive hydrazone linkers, for instance, release DOX in the acidic milieu of endosomes and lysosomes following cellular uptake.
-
Altered Cellular Uptake: PDCs are typically internalized by endocytosis, a process that can bypass the P-gp efflux pump, thus overcoming a major mechanism of MDR.
Antibody-Doxorubicin Conjugates (ADCs)
ADCs are a form of targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic potency of DOX. The antibody is directed against a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells.
The mechanism of action of antibody-DOX conjugates is a multi-step process:
-
Binding: The antibody component of the ADC binds specifically to the TAA on the cancer cell surface.
-
Internalization: The ADC-TAA complex is internalized by the cell, typically via receptor-mediated endocytosis.
-
Drug Release: Inside the cell, the linker connecting the antibody and DOX is cleaved, releasing the active drug. This release can be triggered by the acidic environment of lysosomes or by specific enzymes.
-
Cytotoxicity: The released DOX then translocates to the nucleus to exert its cytotoxic effects.
This targeted approach ensures that high concentrations of DOX are delivered specifically to cancer cells, thereby minimizing off-target toxicity.
Peptide-Doxorubicin Conjugates
Peptides offer several advantages as targeting moieties, including their small size, ease of synthesis, and high affinity for specific receptors. Cell-penetrating peptides (CPPs) and receptor-targeting peptides have been conjugated to DOX to enhance its delivery and efficacy.
The mechanism of action for peptide-DOX conjugates often involves:
-
Enhanced Cellular Uptake: CPP-DOX conjugates can directly translocate across the cell membrane, bypassing the need for endocytosis and effectively overcoming P-gp-mediated efflux.
-
Receptor-Mediated Targeting: Conjugates with peptides that bind to overexpressed receptors on cancer cells, such as the transferrin receptor or EGF receptor, are internalized via receptor-mediated endocytosis. This targeted delivery increases the intracellular concentration of DOX in cancer cells.
-
Tumor Microenvironment-Triggered Release: Some peptide-DOX conjugates incorporate linkers that are cleaved by enzymes that are abundant in the tumor microenvironment, leading to site-specific drug release.
Modulation of Signaling Pathways
Doxorubicin and its conjugates exert their cytotoxic effects not only through direct DNA damage but also by modulating critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Studies have shown that doxorubicin can induce a complex response in this pathway. Furthermore, some doxorubicin conjugates have been shown to down-regulate the PI3K/Akt signaling pathway, leading to the activation of the tumor suppressor gene PTEN and subsequent induction of the intrinsic apoptotic pathway. This suggests that the conjugation of DOX can alter its interaction with key signaling nodes, potentially leading to enhanced anti-tumor activity.
Apoptosis Pathways
Doxorubicin is a potent inducer of apoptosis. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Doxorubicin-induced DNA damage leads to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Doxorubicin conjugates have been shown to be potent inducers of apoptosis. Interestingly, some peptide-DOX conjugates appear to trigger multiple apoptotic pathways, making them less susceptible to inhibition by anti-apoptotic proteins like Bcl-2. This suggests that the mode of delivery and intracellular trafficking of the conjugate can influence the specific apoptotic signaling cascades that are activated.
Quantitative Data Summary
The efficacy of doxorubicin and its conjugates is often quantified by their half-maximal inhibitory concentration (IC50) values and drug release profiles. The following tables summarize representative data from the literature.
Table 1: IC50 Values of Doxorubicin and its Conjugates in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | K562/ADR (resistant) | 65 | |
| Peptide-DOX | K562/ADR (resistant) | 3 | |
| Doxorubicin | HL60 | 0.08 | |
| DOX-Transferrin | HL60 | 0.02 | |
| Doxorubicin | HL60/ADR (resistant) | 7 | |
| DOX-Transferrin | HL60/ADR (resistant) | 0.035 | |
| Doxorubicin | BFTC-905 | 2.3 | |
| Doxorubicin | MCF-7 | 2.5 | |
| Doxorubicin | M21 | 2.8 | |
| Doxorubicin | HeLa | 2.9 | |
| Doxorubicin | UMUC-3 | 5.1 | |
| Doxorubicin | HepG2 | 12.2 | |
| Doxorubicin | TCCSUP | 12.6 | |
| Doxorubicin | Huh7 (resistant) | > 20 | |
| Doxorubicin | VMCUB-1 (resistant) | > 20 | |
| Doxorubicin | A549 (resistant) | > 20 | |
| Doxorubicin | SW480 | ~0.5 (estimated from graph) | |
| DOX-EBP | SW480 | ~0.5 (estimated from graph) | |
| Doxorubicin | SW480/DOX (resistant) | > 2.5 (estimated from graph) | |
| DOX-EBP | SW480/DOX (resistant) | ~0.5 (estimated from graph) |
Table 2: pH-Responsive Doxorubicin Release from Conjugates
| Conjugate/Carrier System | Condition | Cumulative Release (%) | Time (h) | Reference |
| OPF-SMA Microgels | pH 5.0 (PBS) | 70 | 24 | |
| OPF-SMA Microgels | pH 7.4 (PBS) | 50 | 24 | |
| Fe3O4@Si CRG Nanocarriers | pH 4.2 | ~73 | 5 | |
| Fe3O4@Si CRG Nanocarriers | pH 5.0 | ~80 | 5 | |
| Fe3O4@Si CRG Nanocarriers | pH 7.4 | ~25 | 5 | |
| LPNP-TS-DOX | pH 5.0 | 73 | 24 | |
| LPNP-TS-DOX | pH 7.4 | 40 | 24 |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Doxorubicin or doxorubicin conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of doxorubicin or its conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the quantification of intracellular drug accumulation.
Materials:
-
Cancer cell line of choice
-
Complete culture medium
-
Doxorubicin or fluorescently labeled doxorubicin conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks. Once they reach the desired confluency, treat them with doxorubicin or its conjugate at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of approximately 1x10^6 cells/mL.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of doxorubicin using a flow cytometer. Doxorubicin can be excited by a 488 nm laser and its emission detected in the appropriate channel (e.g., PE or PerCP channel).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative intracellular drug concentration.
Western Blot Analysis of P-glycoprotein Expression
This protocol is used to detect and quantify the expression of P-gp, a key protein in multidrug resistance.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescence detection reagent.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities relative to a loading control (e.g., actin or GAPDH).
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Increased Expression of P-Glycoprotein Is Associated with Doxorubicin Chemoresistance in the Metastatic 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential drug resistance acquisition to doxorubicin and paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of doxorubicin through conjugation with EGF receptor–binding peptide overcomes drug resistance in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Cleavage of the Alloc Protecting Group: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, particularly in peptide and carbohydrate chemistry. Its removal is traditionally achieved through palladium-catalyzed reactions. However, the use of heavy metals raises concerns regarding cost, product contamination, and environmental impact. Enzymatic cleavage of the Alloc group presents a milder, more selective, and sustainable alternative. This technical guide provides an in-depth exploration of the enzymatic deprotection of Alloc-protected amines, focusing on the core enzymes, reaction mechanisms, and experimental protocols.
Introduction to Enzymatic Alloc Deprotection
The enzymatic removal of the Alloc group is an emerging green chemistry approach that leverages the catalytic prowess of specific enzymes to achieve selective deprotection under mild aqueous conditions. This method offers several advantages over traditional chemical methods, including high specificity, reduced side reactions, and elimination of toxic metal catalysts. The primary enzymes investigated for this transformation are Penicillin G Acylase (PGA) and various lipases and esterases.
Chemoenzymatic peptide synthesis, which combines chemical and enzymatic steps, often utilizes enzymes for the stereoselective formation of peptide bonds.[1][2] The application of enzymes for the removal of protecting groups like Alloc is a logical extension of this strategy, aiming to create fully enzymatic or chemoenzymatic synthetic routes that are both efficient and environmentally benign.[1][2]
Key Enzymes in Alloc Cleavage
While the direct enzymatic cleavage of the Alloc group from amines is a developing field, research on related enzymatic transformations provides strong evidence for the feasibility of this approach. The most promising enzyme classes are:
-
Penicillin G Acylase (PGA): This enzyme is widely used in the pharmaceutical industry for the production of β-lactam antibiotics.[3] PGA is known to catalyze the hydrolysis of the amide bond in penicillin G and can also be used for the protection and deprotection of amino groups with the phenylacetyl group.[4][5] Its broad substrate specificity suggests its potential for recognizing and cleaving the carbamate (B1207046) bond of the Alloc group.[6][7]
-
Lipases and Esterases: These enzymes are known for their ability to hydrolyze ester bonds and have shown activity in cleaving carbamate linkages.[8] An esterase from Bacillus subtilis has been reported to deprotect allyl esters, which are structurally similar to the Alloc group.[9] The catalytic mechanism of lipases often involves a serine hydrolase catalytic triad, similar to that found in some proteases.[10]
Reaction Mechanisms
The enzymatic cleavage of the Alloc group is believed to proceed via a hydrolytic mechanism, catalyzed by the active site residues of the enzyme.
Penicillin G Acylase (PGA) Catalyzed Cleavage
The catalytic mechanism of PGA involves a serine residue in the active site that acts as a nucleophile. The proposed mechanism for Alloc cleavage is as follows:
-
Substrate Binding: The Alloc-protected amine binds to the active site of PGA.
-
Nucleophilic Attack: The catalytic serine residue attacks the carbonyl carbon of the Alloc group, forming a tetrahedral intermediate.
-
Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the formation of an acyl-enzyme intermediate and the release of the deprotected amine.
-
Hydrolysis: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing allyl alcohol and carbon dioxide.
Experimental Protocols
Detailed experimental protocols for the enzymatic cleavage of the Alloc group are still emerging in the scientific literature. The following are generalized protocols based on the use of PGA and lipases for related deprotection reactions. Researchers should optimize these conditions for their specific substrates.
General Protocol for Enzymatic Alloc Deprotection
This protocol outlines a general workflow for screening and performing the enzymatic cleavage of an Alloc-protected amine.
Materials:
-
Alloc-protected amine substrate
-
Enzyme (e.g., Penicillin G Acylase, Lipase from Candida antarctica)
-
Buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Organic co-solvent (if required for substrate solubility, e.g., DMSO, acetonitrile)
-
Quenching solution (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Substrate Preparation: Dissolve the Alloc-protected amine in the appropriate buffer to a final concentration of 1-10 mg/mL. If the substrate has poor aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.
-
Enzyme Addition: Add the enzyme (typically 1-10% w/w of the substrate) to the reaction mixture. For immobilized enzymes, the amount will depend on the enzyme loading of the support.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as HPLC or LC-MS.
-
Reaction Quenching: Once the reaction is complete, quench it by adding an acid (e.g., 1 M HCl) to lower the pH and denature the enzyme.
-
Product Extraction: Extract the deprotected amine from the aqueous reaction mixture using an appropriate organic solvent.
-
Purification and Analysis: Dry the organic extract, concentrate it under reduced pressure, and purify the product by column chromatography if necessary. Confirm the identity and purity of the deprotected amine by analytical methods such as NMR, HPLC, and mass spectrometry.
Quantitative Data and Comparison
Quantitative data on the enzymatic cleavage of the Alloc group is currently limited in the published literature. However, by drawing comparisons with the enzymatic deprotection of other carbamate and ester-based protecting groups, and with the well-established palladium-catalyzed methods, we can infer the potential efficiency of the enzymatic approach.
| Deprotection Method | Catalyst/Enzyme | Substrate (Example) | Reaction Time | Yield/Conversion | Purity | Reference |
| Palladium-Catalyzed | Pd(PPh₃)₄ / PhSiH₃ | Alloc-protected peptide on resin | 2 x 20 min | - | >95% | [11] |
| Palladium-Catalyzed | Pd(PPh₃)₄ / NMM / HOAc / CHCl₃ | Alloc-protected amino acid | - | High | - | |
| Iodine-Mediated (Metal-Free) | I₂ / H₂O in PC/EtOAc | Alloc-protected peptide on resin | 1.5 h | >99% (removal) | 99% | [12] |
| Enzymatic (Esterase) | Esterase from B. subtilis | tert-Butyl ester of amino acid | - | Good to High | - | [9] |
| Enzymatic (PGA) | Penicillin G Acylase | Phenylacetyl-protected amino acid | - | High | - | [5] |
Note: Data for direct enzymatic cleavage of Alloc from amines is not yet widely available and is an active area of research. The enzymatic examples are for related deprotections.
Advantages and Future Perspectives
The enzymatic cleavage of the Alloc protecting group holds significant promise for greener and more efficient chemical syntheses. The key advantages include:
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near physiological pH and temperature, which helps to preserve sensitive functional groups in complex molecules.
-
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for extensive protection and deprotection steps for other functional groups.[2]
-
Environmental Sustainability: The use of biodegradable enzymes and the avoidance of heavy metal catalysts contribute to a more environmentally friendly process.
-
Immobilization and Reusability: Enzymes can be immobilized on solid supports, allowing for easy separation from the reaction mixture and reuse, which reduces costs.[3][8][13]
Future research in this area will likely focus on:
-
Enzyme Discovery and Engineering: Screening for novel enzymes with high activity and specificity towards the Alloc group, and engineering existing enzymes to enhance their catalytic efficiency.
-
Process Optimization: Detailed optimization of reaction parameters such as pH, temperature, substrate concentration, and enzyme loading to maximize yields and reaction rates.
-
Broader Substrate Scope: Investigating the applicability of enzymatic Alloc deprotection to a wider range of substrates, including complex peptides, carbohydrates, and natural products.
-
Integration into Chemoenzymatic Synthesis: Developing one-pot or tandem reactions where enzymatic Alloc deprotection is coupled with subsequent enzymatic or chemical transformations.
Conclusion
The enzymatic cleavage of the Alloc protecting group is a promising alternative to traditional palladium-catalyzed methods, offering significant advantages in terms of mildness, selectivity, and sustainability. While still a developing field, the potential of enzymes like Penicillin G Acylase and various lipases/esterases to perform this transformation efficiently is clear. As research progresses, the adoption of enzymatic deprotection strategies is expected to grow, providing researchers, scientists, and drug development professionals with a powerful tool for the synthesis of complex molecules in a more environmentally conscious manner.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemoenzymatic peptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin acylase-catalyzed protection and deprotection of amino groups as a promising approach in enzymatic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. actanaturae.ru [actanaturae.ru]
- 8. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to the Bioorthogonal Activation of Doxorubicin Prodrugs
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin (B1662922) (DOX) is a potent anthracycline antibiotic widely employed in chemotherapy; however, its clinical utility is often curtailed by severe, dose-dependent cardiotoxicity.[1][2] Prodrug strategies, wherein the drug's activity is masked until its arrival at the target site, represent a promising approach to mitigate these off-target effects.[3][4] This guide focuses on the bioorthogonal activation of DOX prodrugs, with a specific emphasis on systems analogous to the cleavage of the allyloxycarbonyl (Alloc) protecting group. Bioorthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes.[5] We will explore two primary activation modalities: palladium-mediated cleavage and tetrazine-triggered "click-to-release" reactions. This document provides a detailed overview of the mechanisms, quantitative efficacy data, experimental protocols, and conceptual workflows associated with these advanced prodrug activation systems.
The Alloc-DOX Prodrug Concept
The core principle of the this compound prodrug involves masking the pharmacologically critical amine group on the daunosamine (B1196630) sugar of doxorubicin with an allyloxycarbonyl (Alloc) protecting group. This modification renders the drug inactive, reducing its systemic toxicity. The prodrug is designed to circulate inertly until it encounters a specific, exogenously supplied trigger at the tumor site. This trigger initiates a bioorthogonal reaction to cleave the Alloc group, releasing the active DOX payload precisely where it is needed. This strategy aims to enhance the therapeutic index by maximizing drug concentration in tumor tissue while minimizing exposure to healthy tissues like the heart.
Activation Strategy I: Palladium-Mediated Deallylation
A direct and efficient method for cleaving the Alloc group is through a palladium-catalyzed deallylation reaction. This bioorthogonal system relies on the unique catalytic activity of palladium(0) to selectively remove the allyl-based protecting group.
Mechanism of Action
The activation process is initiated by the introduction of a palladium(0) source at the tumor site. This can be achieved by delivering palladium nanoparticles captured on biocompatible resins or other carrier systems. The Alloc-protected DOX prodrug, administered systemically, then reacts with the localized Pd(0) catalyst. The catalyst facilitates the cleavage of the allyl group, which is then captured by a scavenger molecule, leading to the release of the free, active doxorubicin and carbon dioxide. This localized activation turns the therapeutic effect "on" only in the presence of the palladium catalyst.
Quantitative Data Presentation
The efficacy of palladium-mediated activation has been demonstrated through significant differences in cytotoxicity between the prodrug and the activated parent drug, as well as notable tumor growth inhibition in vivo.
| Parameter | Parent Compound | Prodrug (2b) | Prodrug (2b) + Pd Resins | Reference |
| Cytotoxicity (IC₅₀) | ~0.2 µM | >10 µM (68.3-fold less toxic) | Cytotoxicity Recovered | |
| In Vivo Tumor Growth Inhibition | N/A | Minimal | 63.2% | |
| Induced Apoptosis (K562 cells) | N/A | 6.12% | 51.60% |
Experimental Protocols
Pd-Mediated Prodrug-to-Drug Conversion in Cell Culture
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, K562) in 96-well plates and culture overnight.
-
Preparation of Pd Resins: Prepare Pd(0) resins by capturing palladium acetate (B1210297) on a resin support, followed by reduction with hydrazine (B178648) hydrate. Cross-link with succinyl chloride to stabilize the captured palladium.
-
Treatment: Treat cells with varying concentrations of the this compound prodrug in the presence or absence of a fixed concentration of Pd resins. Alternatively, treat with a fixed concentration of the prodrug and varying concentrations of Pd resins.
-
Viability Assay: After a 72-hour incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) or MTT assay.
-
Apoptosis Analysis: For mechanism studies, treat cells as described above. Harvest cells and stain with Annexin V/PI. Analyze the percentage of apoptotic cells using flow cytometry.
In Vivo Efficacy Study
-
Tumor Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into nude mice.
-
Treatment Groups: Randomize mice into groups: (1) Vehicle control, (2) Prodrug alone, (3) Pd resins alone, (4) Prodrug combined with Pd resins.
-
Administration: Administer the this compound prodrug systemically (e.g., via intraperitoneal injection). Inject the Pd resins locally at the tumor site.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals. Excise tumors and major organs for weighing, photography, and histological analysis (e.g., H&E and TUNEL staining) to assess efficacy and toxicity.
Activation Strategy II: Tetrazine-Triggered "Click-to-Release"
An alternative, widely adopted bioorthogonal strategy for prodrug activation is the "click-to-release" system, most notably the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). In this approach, the DOX is conjugated to a TCO moiety via a self-immolative linker. The reaction with tetrazine triggers a cascade that ultimately liberates the drug.
Mechanism of Action
The process begins with the highly rapid and selective IEDDA reaction between the tetrazine trigger and the TCO-caged DOX prodrug. This "click" reaction forms an unstable dihydropyridazine (B8628806) intermediate. The intermediate then undergoes a spontaneous electronic rearrangement and subsequent elimination cascade, which cleaves the self-immolative carbamate (B1207046) linker, releasing the active DOX, carbon dioxide, and a pyridazine (B1198779) byproduct. This reaction is exceptionally fast and can proceed at nanomolar concentrations in biological systems.
Quantitative Data Presentation
Tetrazine-triggered systems exhibit rapid release kinetics and potent, dose-dependent cytotoxicity upon activation.
| Parameter | Condition | Result | Reference |
| DOX Release from Nanoparticles | Without Tetrazine (48h) | Negligible | |
| DOX Release from Nanoparticles | With Tetrazine (10h) | Nearly quantitative | |
| Cell Viability (DOX-NPs) | 1 µM and 6 µM DOX-NPs, no tetrazine (72h) | Non-cytotoxic (>90% viability) | |
| Cell Viability (DOX-NPs) | DOX-NPs + Tetrazine | Dose-dependent cell death | |
| TML-Doxo Release | With Tetrazine Tz6 (24h) | Up to 75% | |
| Reaction Rate (k₂) IEDDA | TCO-Tz Ligation | ~2000 M⁻¹s⁻¹ |
Experimental Protocols
Monitoring Tetrazine-Triggered Drug Release
-
Sample Preparation: Prepare a solution of the TCO-DOX prodrug (e.g., encapsulated in nanoparticles) at a known concentration (e.g., 3 mg/mL in PBS).
-
Dialysis: Place the solution in a dialysis bag (e.g., MWCO 20 kDa) and dialyze against PBS (pH 7.4) at 37°C.
-
Triggering: Introduce the tetrazine trigger (e.g., 50 µM) into the dialysis buffer.
-
Quantification: At predetermined time points, collect aliquots from the dialysis buffer. Monitor the release of doxorubicin by measuring its absorbance spectrophotometrically at 485 nm. A control experiment without tetrazine should be run in parallel.
Cell Viability Assay with Flow Cytometry
-
Cell Culture: Plate cells (e.g., a cancer cell line) and allow them to adhere overnight.
-
Prodrug Treatment: Treat cells with the TCO-DOX prodrug (e.g., in nanoparticle formulation) at various concentrations (e.g., 1 µM, 6 µM, 18 µM) for a set period (e.g., 4-6 hours).
-
Activation: Remove the prodrug-containing medium, wash the cells, and add fresh medium containing the tetrazine trigger. Incubate for an extended period (e.g., 72 hours).
-
Staining: After incubation, harvest the cells and stain with viability dyes such as Propidium Iodide (PI) and Annexin V.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the proportions of live, apoptotic, and necrotic cells in each treatment group.
Conclusion and Future Outlook
The bioorthogonal activation of doxorubicin prodrugs, through either palladium-mediated deallylation or tetrazine-triggered release, offers a sophisticated and powerful strategy to overcome the limitations of conventional chemotherapy. These methods provide spatiotemporal control over drug activation, enabling the concentration of cytotoxic payload within the tumor microenvironment while sparing healthy tissue. The quantitative data clearly demonstrate a significant increase in cancer cell-specific toxicity upon activation, coupled with promising in vivo anti-tumor efficacy.
Future research will likely focus on optimizing the delivery and biocompatibility of the triggering agents, such as developing next-generation palladium catalysts with enhanced activity and clearance profiles or designing tetrazine derivatives with improved in vivo stability and reaction kinetics. The integration of these bioorthogonal systems with advanced targeting strategies, such as antibody-drug conjugates, could further refine the precision of drug delivery. Ultimately, these innovative chemical biology tools hold immense potential to enhance the safety and efficacy of potent chemotherapeutics like doxorubicin, paving the way for more effective and less toxic cancer treatments.
References
- 1. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 3. Synergistic enzymatic and bioorthogonal reactions for selective prodrug activation in living systems [ideas.repec.org]
- 4. Prodrugs for Improving Tumor Targetability and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
A Technical Guide to Palladium-Catalyzed Activation of Alloc-Doxorubicin for Targeted Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth examination of the bioorthogonal activation of Alloc-doxorubicin (Alloc-DOX), a prodrug of the potent chemotherapeutic agent doxorubicin (B1662922). The strategy leverages palladium catalysts to achieve spatially and temporally controlled release of the active drug, a promising approach to mitigate the systemic toxicity associated with conventional chemotherapy. This document details the underlying chemical mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical processes.
Introduction: The Prodrug Concept and Bioorthogonal Activation
Doxorubicin (DOX) is a cornerstone of many chemotherapy regimens, but its clinical use is hampered by severe dose-limiting cardiotoxicity. A leading strategy to overcome this limitation is the development of prodrugs, which mask the cytotoxic activity of the drug until it reaches the target tumor tissue. The allyloxycarbonyl (Alloc) group is an effective protecting group for the amine function on doxorubicin, rendering the molecule biologically inert[1].
The activation of this this compound prodrug is achieved through bioorthogonal catalysis, a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes[2][3]. Palladium-mediated deallylation is a well-established and highly efficient bioorthogonal reaction that can selectively cleave the Alloc group, releasing the active doxorubicin at the desired site of action[4][5]. This targeted activation minimizes exposure of healthy tissues to the cytotoxic drug, thereby enhancing its therapeutic index.
Mechanism of this compound Activation
The activation of this compound hinges on a palladium(0)-catalyzed deallylation reaction. The process involves the oxidative addition of the palladium(0) catalyst to the allyl group of the Alloc moiety, followed by the formation of a π-allyl palladium complex. This intermediate is then susceptible to attack by a scavenger, which regenerates the palladium(0) catalyst and releases the unprotected doxorubicin along with benign byproducts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioorthogonal catalytic patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Mediated Bioorthogonal System for Prodrug Activation of N-Benzylbenzamide-Containing Tubulin Polymerization Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloc-DOX: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of Alloc-DOX (N-allyloxycarbonyl-doxorubicin), a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). Understanding these fundamental physicochemical properties is critical for the development of effective and reliable drug delivery systems and for ensuring consistent performance in preclinical and clinical settings. This document summarizes available data, outlines detailed experimental protocols for characterization, and visualizes key processes and pathways.
Quantitative Data Summary
While specific quantitative stability studies on this compound are not extensively available in publicly accessible literature, the following tables summarize the known solubility and recommended storage conditions. Data for the parent drug, doxorubicin (DOX), is also provided for comparative purposes.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Doxorubicin HCl | Ethanol | ~1 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2][3] | |
| Water | Sparingly soluble | [2] | |
| Lipiodol® | 0.02 mg/mL | [4] | |
| Phosphate Buffered Saline (PBS) | < 50 mg/mL | [4] | |
| Saline (0.9%) | 50 mg/mL | [4] | |
| Water | > 50 mg/mL (forms a gel) | [4] | |
| Iohexol | 75 mg/mL | [4] |
Table 2: Stability and Storage Recommendations
| Compound | Form | Storage Temperature | Stability Period | Reference |
| This compound | Stock Solution in DMSO | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | ||
| Doxorubicin HCl | Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Aqueous Solution | Not Recommended for > 1 day | - | [2][3] | |
| Doxorubicin Accord® 2 mg/mL | Punctured Original Vials (refrigerated, light-protected) | 2°C - 8°C | 28 days | [5] |
| Polypropylene (B1209903) Syringes (refrigerated, light-protected) | 2°C - 8°C | 96 days | [5] | |
| Diluted in 0.9% NaCl or 5% Glucose (0.05-1.6 mg/mL) in PO bottles (refrigerated, light-protected) | 2°C - 8°C | 84 days | [5] | |
| Doxorubicin 10 mg/mL in NaCl | Polypropylene Syringes or Glass Vials (refrigerated, light-protected) | 4°C - 8°C | 22 days | [6] |
Experimental Protocols
To thoroughly characterize the stability and solubility of this compound, a series of well-defined experiments are necessary. The following protocols are based on established methodologies for doxorubicin and its derivatives and are compliant with ICH guidelines.
Solubility Determination
Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (pH 5.0, 7.4), 0.9% saline, ethanol, polyethylene (B3416737) glycol 400, DMSO).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method Development
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase combination consists of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol).
-
-
Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, subject this compound solutions to stress conditions as per ICH guidelines Q1(R2)[7][8][9]:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 80°C for 8 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature. Doxorubicin is known to be extremely unstable under alkaline conditions[7][8][9].
-
Oxidation: Treat with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 50°C for 30 days).
-
Photostability: Expose a solution to light (e.g., fluorescent or sunlight). Photodegradation of doxorubicin is known to be concentration-dependent[10].
-
-
Method Optimization and Validation: Analyze the stressed samples using the developed HPLC method. Optimize the mobile phase gradient, flow rate, and detection wavelength to achieve adequate separation of all degradation peaks from the parent this compound peak. Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Stability Assessment
Objective: To evaluate the chemical stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant buffers (e.g., pH 4, 7.4, 9) and store them in controlled environmental chambers at different temperatures (e.g., 4°C, 25°C, 40°C) and, if necessary, humidity levels. Protect samples from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each sample.
-
Quantification: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) or shelf-life (t₉₀).
Visualizations
Experimental Workflow for Stability and Solubility Testing
The following diagram illustrates the logical flow of experiments for characterizing the stability and solubility of this compound.
Caption: Workflow for this compound Stability and Solubility Studies.
Potential Degradation Pathway of this compound
This diagram illustrates a plausible degradation pathway for this compound, which involves the initial cleavage of the Alloc (allyloxycarbonyl) protecting group to release doxorubicin, followed by the known degradation pathways of doxorubicin itself.
Caption: Potential Degradation Pathway of this compound.
Signaling Pathway of Doxorubicin (Parent Compound)
As a prodrug, this compound is designed to release doxorubicin, which then exerts its cytotoxic effects. The primary mechanism of action of doxorubicin involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis. The following diagram outlines this key signaling pathway.
Caption: Key Signaling Pathway of Doxorubicin-Induced Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical stability of Doxorubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyethylene bottles - GaBIJ [gabi-journal.net]
- 6. gerpac.eu [gerpac.eu]
- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Frontier: An In-Depth Technical Guide to the Therapeutic Window of Alloc-DOX
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (B1662922) (DOX), a cornerstone of anthracycline chemotherapy, possesses a potent and broad-spectrum antineoplastic activity. However, its clinical utility is significantly hampered by a narrow therapeutic window, primarily defined by dose-limiting cardiotoxicity. This technical guide introduces Alloc-DOX, a conceptual targeted formulation of doxorubicin engineered to widen this therapeutic window. By leveraging a hypothetical allocation moiety, this compound is designed for preferential accumulation and payload release within the tumor microenvironment, thereby enhancing efficacy at the site of action while minimizing systemic exposure and off-target toxicities. This document provides a comprehensive overview of the preclinical evaluation framework for this compound, detailing the underlying mechanisms of doxorubicin, methodologies for assessing its therapeutic index, and a comparative analysis of its quantitative preclinical data against the parent compound.
Introduction: The Doxorubicin Dilemma and the this compound Hypothesis
Doxorubicin has been a mainstay in the treatment of a wide array of malignancies, including breast cancer, lymphomas, and sarcomas, since its FDA approval in 1974. Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly proliferating cancer cells.[][2] Additionally, doxorubicin induces the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[][3]
Despite its efficacy, the clinical application of doxorubicin is constrained by a cumulative dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. This adverse effect, along with others such as myelosuppression, defines its narrow therapeutic window. The this compound concept is predicated on a targeted delivery strategy. It is envisioned as a doxorubicin conjugate or nanoparticle formulation featuring a specific "allocation" ligand that recognizes and binds to receptors or antigens overexpressed on tumor cells or within the tumor stroma. This targeted approach aims to increase the intratumoral concentration of doxorubicin, thereby enhancing its anticancer activity while reducing its concentration in healthy tissues, particularly the heart.
Quantitative Preclinical Data: A Comparative Analysis
The therapeutic window of a drug is quantitatively defined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose. A wider therapeutic window indicates a safer and more effective drug. The following tables summarize key preclinical data for doxorubicin, which serve as a benchmark for evaluating the potential therapeutic advantages of this compound.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 24h Exposure | IC50 (µM) - 48h Exposure | IC50 (µM) - 72h Exposure |
| BFTC-905 | Bladder Cancer | 2.3 | - | - |
| MCF-7 | Breast Cancer | 2.5 | - | 0.23 |
| M21 | Melanoma | 2.8 | - | - |
| HeLa | Cervical Cancer | 2.9 | - | - |
| UMUC-3 | Bladder Cancer | 5.1 | - | - |
| HepG2 | Hepatocellular Carcinoma | 12.2 | - | - |
| TCCSUP | Bladder Cancer | 12.6 | - | - |
| A549 | Lung Cancer | > 20 | 0.6 | - |
| Huh7 | Hepatocellular Carcinoma | > 20 | - | - |
| VMCUB-1 | Bladder Cancer | > 20 | - | - |
Data compiled from multiple sources. Note that IC50 values can vary between laboratories due to different experimental conditions.[4][5][6]
Table 2: Maximum Tolerated Dose (MTD) of Doxorubicin in Murine Models
| Mouse Strain | Administration Route | Dosing Schedule | MTD |
| BALB/c | Intravenous (single dose) | Single administration | 7.5 mg/kg |
| B6C3F1 | Intravenous (multiple doses) | 3 mg/kg weekly for 4-14 weeks | Cumulative dose of 24 mg/kg associated with significant cardiac lesions |
| C57BL/6 | Intraperitoneal (multiple doses) | 5 mg/kg weekly for 4 weeks | Cumulative dose of 20 mg/kg |
The MTD is determined based on endpoints such as significant weight loss or clinical signs of distress.[7][8][9]
Table 3: Dose-Response Relationship of Doxorubicin-Induced Cardiotoxicity in Humans
| Cumulative Dose (mg/m²) | Incidence of Congestive Heart Failure |
| 400 | 3% |
| 550 | 7% |
| 700 | 18% |
The risk of cardiotoxicity increases significantly with higher cumulative doses.[3]
Signaling Pathways: Mechanism of Action and Cardiotoxicity
Understanding the molecular pathways affected by doxorubicin is crucial for appreciating the targeted approach of this compound.
Caption: Doxorubicin's anticancer mechanism of action.
Caption: Key pathways in doxorubicin-induced cardiotoxicity.
Experimental Protocols for Preclinical Evaluation
A rigorous preclinical assessment is paramount to establishing the improved therapeutic window of this compound. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to free doxorubicin across a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the drug concentration to determine the IC50 value using non-linear regression analysis.[10][11][12][13]
In Vivo Antitumor Efficacy: Murine Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy and tolerability of this compound compared to doxorubicin in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound and Doxorubicin formulations for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, optionally resuspended in Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, doxorubicin, this compound at various doses).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., intravenous injection) according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume and body weight over time for each group. Compare the tumor growth inhibition between the treatment groups.[9][14][15]
Assessment of Cardiotoxicity: Histopathological Examination
Objective: To assess the extent of cardiac damage induced by this compound and doxorubicin at equitoxic or equieffective doses.
Materials:
-
Mice from the in vivo efficacy study or a dedicated toxicity study
-
Formalin (10% neutral buffered)
-
Paraffin
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection: At the study endpoint, euthanize the mice and carefully excise the hearts.
-
Fixation and Processing: Fix the hearts in 10% neutral buffered formalin for at least 24 hours. Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopic Evaluation: A board-certified veterinary pathologist should blindly evaluate the stained sections for signs of cardiotoxicity, including myocyte vacuolization, myofibrillar loss, interstitial edema, and fibrosis. A semi-quantitative scoring system can be used to grade the severity of the lesions.[16][17][18][19]
Experimental Workflow and Logic
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and toxicity assessment.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The development of this compound represents a rational and promising strategy to overcome the limitations of conventional doxorubicin therapy. By enhancing the delivery of the cytotoxic payload to the tumor while sparing healthy tissues, this compound has the potential to significantly widen the therapeutic window. The comprehensive preclinical evaluation framework outlined in this guide provides a robust pathway for validating the therapeutic advantages of this compound and similar targeted anticancer agents. The successful translation of this concept to the clinic could offer a safer and more effective treatment option for a multitude of cancer patients.
References
- 2. ClinPGx [clinpgx.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DiOHF Protects Against Doxorubicin-Induced Cardiotoxicity Through ERK1 Signaling Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. benchchem.com [benchchem.com]
- 11. 4.4. MTT Viability Assay [bio-protocol.org]
- 12. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. LLC cells tumor xenograft model [protocols.io]
- 16. Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
Preclinical Evaluation of Alloc-DOX: An In-depth Technical Guide
Disclaimer: No publicly available preclinical data has been identified for a compound explicitly named "Alloc-DOX." This document provides a comprehensive preclinical evaluation of PhAc-ALGP-Dox , a novel enzyme-activated doxorubicin (B1662922) (Dox) prodrug, as a representative case study. The data and methodologies presented are based on published preclinical studies of PhAc-ALGP-Dox.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the preclinical assessment of PhAc-ALGP-Dox, a promising next-generation anthracycline.
Core Concept: Targeted Activation of a Doxorubicin Prodrug
PhAc-ALGP-Dox is a tetrapeptide-based prodrug of doxorubicin designed for targeted activation within the tumor microenvironment, aiming to enhance anti-tumor efficacy while mitigating the systemic toxicities associated with conventional doxorubicin therapy. Its mechanism relies on a unique dual-step enzymatic activation process.[1]
Mechanism of Action
The activation of PhAc-ALGP-Dox is a sequential, two-step process initiated by enzymes that are enriched in the tumor microenvironment.[1]
-
Extracellular Cleavage: The cell-impermeable and inactive prodrug, PhAc-ALGP-Dox, is first cleaved extracellularly by thimet oligopeptidase-1 (THOP1) . This initial cleavage generates a cell-permeable but still biologically inactive dipeptide-conjugate, GP-Dox .[1]
-
Intracellular Activation: Following cellular uptake, GP-Dox is further processed intracellularly by exopeptidases such as fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) , leading to the release of the active cytotoxic agent, doxorubicin, directly within the tumor cells.[1]
This targeted release mechanism is designed to concentrate the cytotoxic payload at the tumor site, thereby improving the therapeutic index.
In Vitro Evaluation
The in vitro potency and selectivity of PhAc-ALGP-Dox were assessed across various 2D and 3D cancer models.
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentrations (IC50) were determined for PhAc-ALGP-Dox and the parent compound, doxorubicin, in several cancer cell lines.
| Cell Line | Cancer Type | PhAc-ALGP-Dox IC50 (µmol/L) | Doxorubicin IC50 (µmol/L) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colon Adenocarcinoma | 0.31 | 0.02 |
Table 1: In Vitro Cytotoxicity (IC50) of PhAc-ALGP-Dox vs. Doxorubicin in 2D cell cultures.[1]
Experimental Protocols: Cytotoxicity Assays
2D Cell Viability Assay:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at optimal densities.
-
Drug Incubation: Cells were exposed to serial dilutions of PhAc-ALGP-Dox or doxorubicin for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.
-
Data Analysis: IC50 values were calculated from dose-response curves generated using non-linear regression analysis.
3D Spheroid Growth Assay:
-
Spheroid Formation: Cancer cell spheroids were generated using methods such as the liquid overlay technique.
-
Treatment: Spheroids were treated with varying concentrations of PhAc-ALGP-Dox or doxorubicin.
-
Growth Monitoring: Spheroid growth was monitored over time by measuring their diameter using bright-field microscopy.
-
Endpoint Analysis: The effect of the compounds on spheroid growth was quantified and compared to untreated controls.
In Vivo Evaluation
The anti-tumor efficacy of PhAc-ALGP-Dox was evaluated in several preclinical animal models, including patient-derived xenografts (PDX).
Quantitative Data: Anti-Tumor Efficacy and Tolerability
PhAc-ALGP-Dox demonstrated significant tumor growth inhibition and an improved safety profile compared to doxorubicin.
| Parameter | PhAc-ALGP-Dox | Doxorubicin | Fold Improvement |
| Tolerability | |||
| Maximum Tolerated Dose | 1,026 mg/kg/week | 58 mg/kg/week | ~17.7x |
| Efficacy | |||
| Tumor Growth Inhibition | 63% to 96% | Not specified | - |
| Efficacy in PDX Models | - | - | 8-fold |
| Pharmacokinetics | |||
| Dox Retention in Tumor | - | - | 5-fold |
Table 2: In Vivo Efficacy and Tolerability of PhAc-ALGP-Dox.[1][2][3]
Experimental Protocols: In Vivo Studies
Patient-Derived Xenograft (PDX) Model:
-
Model Establishment: Human tumor fragments (e.g., from soft tissue sarcoma) were subcutaneously implanted into immunodeficient mice.[4]
-
Tumor Growth and Randomization: Once tumors reached a specified volume, mice were randomized into treatment and control groups.[5]
-
Drug Administration: PhAc-ALGP-Dox (e.g., 150 µmol/kg) or doxorubicin (e.g., 8.6 µmol/kg) was administered, for instance, via an intraperitoneal minipump for continuous delivery.[4][5]
-
Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors were excised for histopathological and biomarker analysis (e.g., proliferation and apoptosis markers).[4]
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study.
Signaling Pathways of Released Doxorubicin
Upon its release, doxorubicin exerts its cytotoxic effects through multiple well-established mechanisms, primarily targeting DNA replication and inducing oxidative stress.
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, which generates free radicals. This leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA.
Conclusion
The preclinical data for PhAc-ALGP-Dox demonstrate a successful implementation of a targeted prodrug strategy. By leveraging the enzymatic activity of the tumor microenvironment, PhAc-ALGP-Dox achieves significant anti-tumor efficacy across various preclinical models, including those derived from patients.[1][4] Crucially, this targeted activation translates to a markedly improved safety profile, with higher tolerability and reduced cardiotoxicity and hematotoxicity compared to conventional doxorubicin.[1][3] These findings highlight the potential of PhAc-ALGP-Dox as a promising therapeutic candidate with an enhanced therapeutic window, warranting further clinical investigation.[6]
References
- 1. PhAc-ALGP-Dox, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PhAc-ALGP-Dox, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of Liposomal Doxorubicin
Disclaimer: Initial searches for "Alloc-DOX" did not yield specific public information regarding a therapeutic agent with this designation. It is possible that "this compound" is an internal project name, a very early-stage compound not yet in the public domain, or a novel formulation that has not been widely reported. The following guide will therefore focus on Pegylated Liposomal Doxorubicin (B1662922) (PLD) , commercially known as Doxil® or Caelyx®, as a comprehensive and well-documented example of a modified doxorubicin therapeutic. This information is intended to serve as a detailed proxy for the development timeline and technical considerations of advanced doxorubicin formulations. A synthetic pathway for a compound referred to as "this compound" has been described in the context of an enzyme-responsive metallopeptide hydrogel for targeted prodrug activation, which appears to be a distinct research entity from a standalone systemic therapy[1].
Introduction to Doxorubicin and the Rationale for Liposomal Formulation
Doxorubicin (DOX) is a potent anthracycline antibiotic, first isolated from Streptomyces peucetius var. caesius in the 1960s.[2] It is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, ovarian, lung, and various lymphomas.[3][4] The primary mechanisms of action for doxorubicin involve the intercalation into DNA, which inhibits the progression of topoisomerase II and disrupts DNA repair and replication, and the generation of reactive oxygen species (ROS) that lead to cellular damage.[3][4][5][6][7]
Despite its efficacy, the clinical use of doxorubicin is significantly limited by a cumulative dose-dependent cardiotoxicity, which can lead to irreversible heart damage.[2][3] This severe side effect, along with others like myelosuppression, prompted the development of novel delivery systems to improve the therapeutic index of doxorubicin.[8] The encapsulation of doxorubicin into liposomes, particularly pegylated liposomes, was developed to alter the drug's pharmacokinetic profile, enhance its accumulation in tumor tissues, and reduce its exposure to healthy tissues like the heart.[9][10][11]
Discovery and Development Timeline of Pegylated Liposomal Doxorubicin (Doxil®/Caelyx®)
The development of Doxil® was a multi-year effort that built upon decades of research into liposome (B1194612) technology.
| Time Period | Key Milestone | References |
| 1950s | Initial research on doxorubicin began with the isolation of the parent compound from Streptomyces peucetius. | [2] |
| 1967 | The cardiotoxic effects of doxorubicin were first recognized. | [2] |
| 1971 | The concept of using liposomes as drug delivery vehicles was introduced. | [12] |
| 1979-1987 | The "pre-Doxil® era" saw initial basic research and the first clinical trials of non-pegylated liposomal doxorubicin formulations. | [13] |
| Early 1990s | The pegylated liposomal formulation of doxorubicin, which would become Doxil®, was developed. | [2] |
| 1995 | Doxil® received its first FDA approval, making it the first nano-drug to be approved.[14][15] | [13][14][15] |
| 1996 | The FDA formally approved Doxil® for the treatment of AIDS-related Kaposi's sarcoma.[2][16] | [2][16] |
| 1999 | Doxil® was approved for platinum-refractory ovarian cancer. | [17] |
| 2005 | Full approval was granted for the use of Doxil® in platinum-sensitive recurrent ovarian cancer. | [17] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical performance of pegylated liposomal doxorubicin.
Table 1: Comparative Pharmacokinetics of Conventional vs. Liposomal Doxorubicin
| Parameter | Conventional Doxorubicin | Pegylated Liposomal Doxorubicin (PLD) | Reference |
| Plasma Half-life | Short | Prolonged (approx. 60-90 hours) | [17] |
| Volume of Distribution | Large | Small | [11] |
| Clearance | Rapid | Reduced | [11] |
| Area Under the Curve (AUC) | Lower | 250-1000 fold higher | [17] |
Table 2: Efficacy of Pegylated Liposomal Doxorubicin in Clinical Trials
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Advanced Kaposi Sarcoma | PLD + Bevacizumab | 56% | 6.9 months | [18] |
| Metastatic Breast Cancer | PLD | 7.3% (confirmed) | 6.9 months | [19] |
| Recurrent Ovarian Cancer | PLD + Carboplatin | 54% | 22.5 months (median survival) | [17] |
| HER2-positive Breast Cancer (Phase I) | MM-302 (HER2-targeted PLD) | 13% | 7.4 months | [8] |
Experimental Protocols
Preparation of Pegylated Liposomal Doxorubicin
A common method for preparing PLD involves a pH gradient loading technique to achieve high encapsulation efficiency.
-
Liposome Formation: A mixture of lipids, typically including a phosphatidylcholine, cholesterol, and a pegylated phospholipid, are dissolved in an organic solvent. The solvent is then removed under vacuum to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an acidic buffer (e.g., ammonium (B1175870) sulfate (B86663) solution) to form multilamellar vesicles.
-
Size Extrusion: The vesicles are then subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes of a specific size.
-
Drug Loading: The external buffer is exchanged with a neutral buffer containing doxorubicin. The pH gradient between the acidic interior of the liposome and the neutral exterior drives the doxorubicin into the liposome where it precipitates.
-
Purification: Unencapsulated doxorubicin is removed by techniques such as dialysis or size exclusion chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of free doxorubicin and liposomal doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Mice are randomized into treatment groups (e.g., vehicle control, free doxorubicin, liposomal doxorubicin).
-
Drug Administration: The respective treatments are administered intravenously at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point, and tumors are excised for further analysis.
Signaling Pathways and Experimental Workflows
Doxorubicin's Core Signaling Pathways for Cytotoxicity
Doxorubicin exerts its anticancer effects through two primary mechanisms: DNA damage and the induction of oxidative stress.
Caption: Doxorubicin's dual mechanisms of inducing apoptosis.
Pegylated Liposomal Doxorubicin Delivery and Action
The pegylated liposome carrier alters the delivery of doxorubicin, leading to passive targeting of tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Caption: Enhanced delivery of doxorubicin to tumors via PLD.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel doxorubicin formulation follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical development workflow for a new drug formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. History - Liposomes [liposomes.weebly.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Doxil®--the first FDA-approved nano-drug: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.huji.ac.il [cris.huji.ac.il]
- 16. csmres.co.uk [csmres.co.uk]
- 17. Clinical Trials with Pegylated Liposomal Doxorubicin in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A randomized phase III study evaluating pegylated liposomal doxorubicin versus capecitabine as first-line therapy for metastatic breast cancer: results of the PELICAN study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Alloc-Doxorubicin (Alloc-DOX): A Detailed Protocol for Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Alloc-doxorubicin (Alloc-DOX), a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). The protocol details the chemical reaction, purification, and characterization of this compound. This compound is designed to enhance the therapeutic index of doxorubicin by masking its primary amine with an allyloxycarbonyl (Alloc) protecting group. This modification is intended to reduce systemic toxicity while allowing for targeted activation and release of the active doxorubicin molecule within the tumor microenvironment. This application note also includes a summary of the known signaling pathways of doxorubicin, which are the ultimate targets of the activated prodrug.
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. Its clinical use, however, is often limited by severe side effects, most notably cardiotoxicity. The development of prodrugs like this compound represents a promising strategy to mitigate these toxicities. The Alloc group can be selectively cleaved under specific conditions, potentially those found in the tumor microenvironment, to release the active doxorubicin. This targeted activation aims to concentrate the cytotoxic effects of doxorubicin at the tumor site, thereby reducing off-target effects.
Synthesis of Alloc-Doxorubicin
The synthesis of this compound involves the protection of the primary amine group on the daunosamine (B1196630) sugar moiety of doxorubicin with an allyloxycarbonyl group. This is typically achieved through the reaction of doxorubicin with allyl chloroformate in the presence of a base.
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Doxorubicin Hydrochloride | ≥98% | Commercially Available |
| Allyl Chloroformate | ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIEA) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Commercially Available |
| Water | Deionized | Laboratory Supply |
Experimental Protocol
1. Preparation of Doxorubicin Free Base:
-
Dissolve doxorubicin hydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Add an excess of a weak base, such as sodium bicarbonate, and extract the free base into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the doxorubicin free base as a red solid.
2. Synthesis of this compound:
-
Dissolve the doxorubicin free base (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIEA) (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add allyl chloroformate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
3. Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparative RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | 480 nm |
-
Collect the fractions containing the pure this compound and lyophilize to obtain the final product as a red powder.
Characterization Data
The successful synthesis of this compound should be confirmed by mass spectrometry and NMR spectroscopy.
| Analysis | Expected Results |
| Mass Spectrometry (ESI-MS) | Calculated for C₃₁H₃₃NO₁₃ [M+H]⁺: 628.19. Found: m/z consistent with the calculated mass. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Characteristic peaks for doxorubicin along with new signals for the Alloc group: δ ~5.9 ppm (m, 1H, -CH=CH₂), δ ~5.2-5.4 ppm (m, 2H, -CH=CH₂), δ ~4.5 ppm (d, 2H, -O-CH₂-CH=). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Characteristic peaks for doxorubicin along with new signals for the Alloc group: δ ~155 ppm (C=O, carbamate), δ ~134 ppm (-CH=CH₂), δ ~117 ppm (-CH=CH₂), δ ~65 ppm (-O-CH₂-). |
| Yield | 60-70% |
Mechanism of Action and Signaling Pathways
This compound is a prodrug that requires activation to exert its cytotoxic effects. The Alloc group is designed to be cleaved by specific enzymes that may be overexpressed in the tumor microenvironment, such as palladium-based catalysts or certain esterases, although the precise in vivo activation mechanism is still under investigation.[1] Once cleaved, doxorubicin is released and can exert its well-known anti-cancer activities.
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby inhibiting DNA replication and transcription.[2][3]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS that cause oxidative damage to cellular components.
These actions trigger a cascade of cellular responses, leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in doxorubicin-induced cell death include the p53 pathway, the ATM-dependent DNA damage response pathway, and pathways involving caspase activation.
Doxorubicin Signaling Pathway
Caption: Simplified diagram of doxorubicin-induced signaling pathways leading to apoptosis.
Conclusion
This application note provides a detailed protocol for the synthesis, purification, and characterization of Alloc-doxorubicin. The successful synthesis of this prodrug offers a valuable tool for researchers investigating novel strategies to improve the therapeutic window of doxorubicin. Further studies are warranted to fully elucidate the in vivo activation mechanism of this compound and its efficacy in preclinical cancer models.
References
Application Notes and Protocols: Utilizing Alloc-DOX in Enzyme-Responsive Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-responsive hydrogels represent a sophisticated class of "smart" biomaterials for targeted cancer therapy.[1][2] These hydrogels are designed to remain stable in healthy tissue but undergo degradation or structural changes in the tumor microenvironment, which is often characterized by the overexpression of specific enzymes like matrix metalloproteinases (MMPs) or cathepsins.[2][3] This targeted degradation allows for the site-specific release of encapsulated therapeutics, maximizing their efficacy against cancer cells while minimizing systemic toxicity.[4]
Doxorubicin (B1662922) (DOX) is a potent anthracycline antibiotic widely used in chemotherapy; however, its clinical application is often limited by severe side effects, particularly cardiotoxicity.[4][5] To address this, prodrug strategies are employed. An allyloxycarbonyl (Alloc)-protected Doxorubicin (Alloc-DOX) is a prodrug that renders the drug inactive until the Alloc group is cleaved. This cleavage can be achieved with high specificity through bioorthogonal catalysis, a process that can be triggered by an initial enzymatic reaction, offering a dual-layered control mechanism for drug activation.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, loading, and characterization of this compound within an enzyme-responsive hydrogel system for controlled drug delivery.
Section 1: Core Principles and Mechanisms
The fundamental strategy involves entrapping the this compound prodrug within a hydrogel matrix. The hydrogel itself is crosslinked with peptides that are substrates for tumor-specific enzymes (e.g., Cathepsin B). Upon reaching the tumor, the enzymes cleave these peptide linkers, leading to the degradation of the hydrogel and the release of this compound. In an advanced application, the initial enzymatic reaction can also trigger a secondary catalytic process to activate the released this compound.
Bioorthogonal Activation of this compound
A sophisticated approach involves integrating a bioorthogonal catalyst within the hydrogel. For instance, an enzyme like alkaline phosphatase (ALP), overexpressed on some cancer cells, can trigger the self-assembly of a metallopeptide hydrogel containing a palladium (Pd) catalyst. This newly formed hydrogel can then catalyze the deallylation of the released this compound, converting it into its active, cytotoxic form precisely at the target site.
Section 2: Experimental Protocols
Protocol 2.1: Synthesis of this compound Prodrug
This protocol describes the synthesis of Alloc-Doxorubicin (this compound) by protecting the primary amine on the daunosamine (B1196630) sugar of doxorubicin.
-
Principle: Doxorubicin hydrochloride is reacted with allyl chloroformate in the presence of a base. The allyloxycarbonyl (Alloc) group attaches to the 3'-amino group, rendering the drug inactive and less toxic until the protecting group is removed.
-
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for chromatography
-
-
Procedure:
-
Dissolve DOX·HCl (1 equivalent) in anhydrous DMF.
-
Add TEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add allyl chloroformate (1.5 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Centrifuge the mixture, decant the supernatant, and wash the red precipitate with diethyl ether three times.
-
Dry the crude product under a vacuum.
-
Purify the crude product using silica gel column chromatography with a DCM:MeOH gradient to obtain the pure this compound.[6]
-
Confirm the structure using ¹H NMR and Mass Spectrometry.
-
Protocol 2.2: Preparation of a Cathepsin B-Responsive Hydrogel
This protocol details the fabrication of a hydrogel using Poly(ethylene glycol) diacrylate (PEGDA) crosslinked with a Cathepsin B-cleavable peptide.
-
Principle: A hydrogel is formed by the free-radical photopolymerization of PEGDA monomers. A peptide sequence specifically cleaved by Cathepsin B (e.g., Gly-Phe-Leu-Gly) is incorporated as a crosslinker, making the entire network degradable in the presence of the enzyme.[7][8]
-
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 3400)
-
Cathepsin B-cleavable peptide linker with terminal cysteine residues (e.g., GFLG)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
-
Procedure:
-
Prepare a precursor solution by dissolving PEGDA (10% w/v) and the photoinitiator (0.05% w/v) in PBS.
-
Add the Cathepsin B-cleavable peptide linker to the solution at a desired molar ratio relative to PEGDA.
-
Vortex the solution until all components are fully dissolved.
-
Pipette the precursor solution into a mold (e.g., between two glass slides with a defined spacer).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization and gelation.
-
After gelation, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components.
-
Protocol 2.3: Loading this compound into the Hydrogel
-
Principle: The this compound prodrug is physically encapsulated within the hydrogel matrix. This can be done either by mixing the drug with the precursor solution before gelation or by swelling a pre-formed hydrogel in a concentrated drug solution. The in-situ method is described here.
-
Materials:
-
Prepared hydrogel precursor solution (from Protocol 2.2)
-
Synthesized this compound (from Protocol 2.1)
-
-
Procedure:
-
Dissolve the desired amount of this compound into the hydrogel precursor solution immediately before initiating polymerization. Ensure complete dissolution.
-
Proceed with the polymerization steps as described in Protocol 2.2 (steps 4-5).
-
After gelation, wash the drug-loaded hydrogel briefly with PBS to remove surface-adhered drug molecules. Avoid extensive washing to prevent premature loss of encapsulated drug.
-
Determine the encapsulation efficiency by dissolving a piece of the hydrogel in a suitable solvent and measuring the this compound concentration via UV-Vis spectrophotometry (absorbance at 485 nm).[9][10]
-
Protocol 2.4: In Vitro Enzyme-Triggered Drug Release Assay
-
Principle: The release of this compound from the hydrogel is quantified over time in the presence and absence of the target enzyme (Cathepsin B) to confirm the enzyme-responsive behavior.
-
Materials:
-
This compound-loaded hydrogels
-
Release buffer: PBS (pH 7.4) and Acetate buffer (pH 5.5, mimicking lysosomal pH)
-
Human Cathepsin B enzyme
-
96-well plate or microcentrifuge tubes
-
UV-Vis spectrophotometer or fluorescence plate reader
-
-
Procedure:
-
Place pre-weighed discs of this compound-loaded hydrogels into individual wells of a 24-well plate or into separate tubes.
-
Prepare two sets of release buffers (pH 7.4 and pH 5.5). For each pH, create a "Test" group containing a clinically relevant concentration of Cathepsin B and a "Control" group without the enzyme.
-
Add 1 mL of the appropriate buffer to each hydrogel sample.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), carefully collect the entire supernatant from each sample and replace it with 1 mL of fresh buffer.
-
Measure the concentration of this compound in the collected supernatants using a UV-Vis spectrophotometer at 485 nm.[9]
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.
-
Plot the cumulative release (%) versus time for all four conditions (pH 7.4 w/ and w/o enzyme, pH 5.5 w/ and w/o enzyme).
-
Protocol 2.5: Cell Viability (MTT) Assay
-
Principle: This assay assesses the cytotoxicity of the released and activated DOX against a cancer cell line. The viability of cells is determined by their ability to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Supernatants collected from the drug release study (Protocol 2.4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with 100 µL of the supernatants collected from the drug release assay (containing released this compound). Include controls: fresh medium (negative control), free DOX solution (positive control), and supernatant from empty hydrogels.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control (untreated cells).[10]
-
Section 3: Data Presentation
Quantitative data from characterization and release studies should be organized for clear comparison.
Table 1: In Vitro Doxorubicin Release Kinetics from Hydrogels
| Hydrogel Formulation | Condition | Burst Release (4h) (%) | Cumulative Release (24h) (%) | Cumulative Release (72h) (%) | Release Model (n value)* |
|---|---|---|---|---|---|
| PEGDA-GFLG | pH 7.4 (No Enzyme) | ~5-10% | ~15-25% | ~30-40% | 0.45 < n < 0.89 (Anomalous) |
| PEGDA-GFLG | pH 7.4 (+ Cathepsin B) | ~15-20% | ~50-70% | ~80-95% | > 0.89 (Super Case II) |
| Chitosan/Alginate | pH 7.4 | ~20% | ~40% | ~61-72%[11] | n ≈ 0.5 (Fickian Diffusion) |
| OPF-SMA | pH 5.5 | ~15% | ~60% | ~80%[12] | n < 0.45 (Quasi-Fickian) |
*Data derived from representative studies in the literature.[11][12][13] The Korsmeyer-Peppas model (n value) helps describe the release mechanism.
Table 2: Physicochemical Properties of Drug-Loaded Hydrogels
| Property | PEGDA-Peptide Hydrogel | Chitosan-Based Hydrogel | Peptide (FFWDD) Hydrogel |
|---|---|---|---|
| Polymer Concentration | 10-20% (w/v) | 2-3% (w/v) | 2-4 mM |
| Drug Loading Method | In-situ polymerization | Ionic gelation/swelling | Self-assembly during gelation |
| Encapsulation Efficiency (%) | > 80%[10] | 76-83%[14] | ~90% |
| Swelling Ratio (q) | 10 - 20 | > 50[13] | 5 - 15 |
| Morphology | Uniform, porous microstructure[10] | Interconnected porous network | Fibrillar network[15] |
*Values are typical ranges reported in the literature.[10][13][14][15]
Section 4: Doxorubicin's Mechanism of Action
Once released from the hydrogel and activated, doxorubicin exerts its cytotoxic effects primarily through the disruption of DNA replication in cancer cells.
Doxorubicin intercalates into the DNA, distorting the double helix structure. This distortion interferes with the action of Topoisomerase II, an enzyme crucial for DNA replication and repair. DOX stabilizes the complex formed between Topoisomerase II and DNA, preventing the enzyme from re-ligating the DNA strands it has cleaved. This leads to the accumulation of double-strand breaks, triggering a cascade of events that result in programmed cell death, or apoptosis.[4]
References
- 1. Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems—State of Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of a prodrug of doxorubicin designed to provide reduced systemic toxicity and greater target efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-responsive polymer hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Alginate Layer for Improving Doxorubicin Release and Radiolabeling Stability of Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Assay for Alloc-DOX
Introduction
Alloc-DOX, or N-(allyloxycarbonyl)-doxorubicin, is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922) (DOX). The allyloxycarbonyl (Alloc) protecting group renders the molecule less active, potentially reducing systemic toxicity. The cytotoxic effects of this compound are contingent upon the cleavage of the Alloc group to release the active doxorubicin. This release can be achieved in a targeted manner, for instance, through bioorthogonal catalysis. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard tetrazolium-based colorimetric assay (MTT). This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability. The protocol is designed for researchers in drug development and cancer biology to determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative and colorimetric method for determining cell viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. By exposing cells to serial dilutions of a compound, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard procedures for assessing doxorubicin cytotoxicity.[1][2]
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer).[3]
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM) and stored at -20°C.
-
Doxorubicin Hydrochloride (DOX): For use as a positive control.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Buffer: Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
2. Procedure
2.1. Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
2.2. Compound Treatment
-
Prepare serial dilutions of this compound and Doxorubicin (positive control) in culture medium. A typical concentration range for DOX is 0.01 µM to 10 µM. The range for this compound may need to be adjusted based on its expected lower potency.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound or DOX to the respective wells.
-
Include "untreated" wells (medium only) as a negative control and "vehicle control" wells (medium with the highest concentration of DMSO used for this compound dilution).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied to assess time-dependent effects.
2.3. MTT Assay
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism).
Data Presentation
The cytotoxic activity of this compound should be compared to the parent drug, doxorubicin. The IC50 values obtained from the dose-response curves are summarized in the table below.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Mean ± SD] |
| Doxorubicin | MCF-7 | 48 | 2.50 ± 1.76 |
| Doxorubicin | HeLa | 48 | 2.92 ± 0.57 |
| Doxorubicin | A549 | 48 | > 20 |
| This compound | MCF-7 | 48 | To be determined |
| This compound | HeLa | 48 | To be determined |
| This compound | A549 | 48 | To be determined |
Note: IC50 values for doxorubicin can vary significantly between cell lines and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin, the active form of this compound, primarily induces cytotoxicity by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger DNA damage responses and activate intrinsic and extrinsic apoptotic pathways.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
References
Application Notes and Protocols for Studying Liposomal Doxorubicin Efficacy in Preclinical Animal Models
Introduction
Doxorubicin (B1662922) (DOX) is a cornerstone of chemotherapy, demonstrating broad-spectrum anti-tumor activity.[1][2] However, its clinical application is often hampered by significant side effects, most notably cardiotoxicity.[1][2] To mitigate these toxicities while preserving or enhancing therapeutic efficacy, various drug delivery systems have been developed, with liposomal formulations being a prominent example.[1] These formulations encapsulate doxorubicin within a lipid bilayer, altering its pharmacokinetic profile to increase drug accumulation in tumor tissues while reducing exposure to healthy organs like the heart. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of animal models to study the efficacy of liposomal doxorubicin (L-DOX), a category that likely encompasses what is referred to as "Alloc-DOX." Preclinical studies in animal models are a crucial step in evaluating the therapeutic potential and safety of these advanced drug delivery systems.
Application Notes
Advantages of Liposomal Doxorubicin in Preclinical Models
Liposomal encapsulation of doxorubicin offers several advantages over the conventional free drug in preclinical settings:
-
Enhanced Tumor Targeting: The nanoscale size of liposomes allows them to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors facilitate the extravasation and retention of these nanoparticles.
-
Reduced Cardiotoxicity: By altering the biodistribution of doxorubicin, liposomal formulations significantly reduce its accumulation in the heart, thereby lowering the risk of cardiotoxicity, a major dose-limiting side effect of free DOX.
-
Improved Pharmacokinetics: Pegylated liposomal doxorubicin (PLD), a common formulation, exhibits a longer circulation half-life, a smaller volume of distribution, and reduced clearance compared to free doxorubicin. This leads to a higher area under the plasma concentration-time curve (AUC), providing a sustained release of the drug.
-
Overcoming Multidrug Resistance: Some studies suggest that liposomal formulations may help overcome multidrug resistance in cancer cells, possibly due to increased intracellular drug concentrations and interactions with P-glycoprotein function.
Choosing an Appropriate Animal Model
The selection of an appropriate animal model is critical for the successful preclinical evaluation of liposomal doxorubicin. Common models include:
-
Xenograft Models: These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice). They are widely used to assess the anti-tumor efficacy of novel cancer therapeutics.
-
Syngeneic Models: In these models, cancer cells derived from a specific mouse strain are implanted into immunocompetent mice of the same strain. This allows for the study of the interaction between the treatment and the host immune system.
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunocompromised mice. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies on the efficacy of liposomal doxorubicin in various animal models.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Nude Mice | Ovarian A2780/DOXR Tumor | 10 mg/kg equivalent DOX concentration of Cy5.5-labeled micelles intravenously. | pH-sensitive micelles can deliver drugs into the cytoplasm, overcoming MDR. |
| Orthotopic Mouse Model | Lung Cancer (H460 cells) | SP5-2-LD, MP5-2-LD, LD, FD, or PBS injected i.v. (total doxorubicin dosage of 8 mg/kg; twice a week at 1 mg/kg for eight injections). | Mean life spans: SP5-2-LD (47 days), MP5-2-LD (39.5 days), LD (42.5 days), FD (25 days), PBS (22.5 days). Accumulation of SP5-2-LD in tumor tissues was 11.2-fold higher than free doxorubicin. |
| Female Sprague-Dawley (SD) Rats | Breast Cancer | Orally administered doxorubicin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles (Dox-NPs). | Dox-NPs significantly suppressed the growth of breast tumors. Marked reduction in cardiotoxicity compared to intravenously injected free Dox. |
| Mice bearing C26 colon carcinoma | Colon Carcinoma | Leptin-derived peptide modified PLD (LP-PLD). | LP-PLD exhibited enhanced DOX tumor accumulation and anti-tumor activity compared to PLD. |
| Rabbits | N/A (Pharmacokinetic study) | Intravenous administration of 2 mg/kg DOX. | Used to study the accumulation kinetics and biological action of doxorubicin in various tissues. |
Experimental Protocols
1. In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol describes a typical experiment to evaluate the anti-tumor efficacy of liposomal doxorubicin in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional)
-
Liposomal doxorubicin formulation
-
Control vehicle (e.g., saline)
-
Calipers
-
Animal balance
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture the cancer cells in the appropriate medium until they reach the desired confluence.
-
Tumor Cell Implantation:
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
For some cell lines, mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor take rate.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=5-10 mice per group) once the tumors reach the desired size.
-
Administer the liposomal doxorubicin formulation intravenously (e.g., via the tail vein) at the desired dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).
-
Administer the control vehicle to the control group using the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (heart, liver, spleen, etc.) for histological analysis to assess toxicity.
-
2. Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of doxorubicin after administration of a liposomal formulation.
Materials:
-
Sprague-Dawley rats
-
Liposomal doxorubicin formulation
-
Free doxorubicin (for comparison)
-
Anesthesia
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
HPLC system for doxorubicin analysis
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week before the experiment.
-
Drug Administration:
-
Administer a single intravenous dose of liposomal doxorubicin (e.g., 1.45 mg/kg) or free doxorubicin (e.g., 0.145 mg/kg) to the rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 10 min, 30 min, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192 hours).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the concentration of doxorubicin in the plasma samples using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life.
-
Signaling Pathways and Mechanisms of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, which inhibits the progression of the topoisomerase II enzyme, preventing the religation of the DNA strands it has cleaved. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin can lead to the production of semiquinone free radicals, which in the presence of oxygen, generate reactive oxygen species such as superoxide (B77818) and hydrogen peroxide. These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to the drug's cytotoxicity.
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin activate various signaling pathways that converge on the induction of apoptosis, or programmed cell death.
Visualizations
References
Application Notes and Protocols for In Vivo Tracking of All-trans-retinoic acid-Doxorubicin (Alloc-DOX) Delivery
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for tracking the in vivo delivery of Alloc-DOX, a conjugate or co-delivery system of all-trans-retinoic acid (ATRA) and doxorubicin (B1662922) (DOX). These protocols are based on established methods for tracking doxorubicin-containing nanocarriers and may require optimization for specific this compound formulations.
Introduction to In Vivo Tracking of this compound
The effective delivery of therapeutic agents to target tissues is paramount for maximizing efficacy and minimizing off-target toxicity. This compound combines the chemotherapeutic action of doxorubicin with the cancer stem cell-differentiating properties of all-trans-retinoic acid. Tracking the biodistribution and target site accumulation of this compound in vivo is crucial for its preclinical development. This document outlines key methodologies for achieving this, including fluorescence imaging, radionuclide imaging, and mass spectrometry imaging, complemented by ex vivo tissue analysis.
Whole-Body In Vivo Imaging Techniques
Real-time, non-invasive imaging provides invaluable insights into the pharmacokinetics and biodistribution of drug delivery systems.
Fluorescence Imaging
Doxorubicin possesses intrinsic fluorescence, which can be leveraged for in vivo imaging. However, for deep tissue imaging and to distinguish the signal from background autofluorescence, near-infrared (NIR) fluorescent dyes are often incorporated into the delivery vehicle.
Application Note: This method allows for the real-time visualization of the biodistribution of the this compound delivery system. It is particularly useful for assessing tumor accumulation and retention over time.
Experimental Protocol: In Vivo Fluorescence Imaging of this compound Nanoparticles
-
Preparation of Fluorescently Labeled this compound Nanoparticles:
-
Synthesize or procure this compound loaded nanoparticles.
-
During the nanoparticle formulation process, incorporate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, Cy7, IRDye 800CW). The dye can be conjugated to the polymer backbone or encapsulated within the nanoparticle.
-
Purify the labeled nanoparticles to remove any free dye.
-
-
Animal Model:
-
Use tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models).
-
House the animals in accordance with institutional guidelines.
-
-
Administration:
-
Administer the fluorescently labeled this compound nanoparticles intravenously (i.v.) via the tail vein. The dosage will depend on the formulation and the brightness of the fluorescent probe.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours) post-injection, anesthetize the mice.
-
Place the mouse in an in vivo imaging system (IVIS) or a similar fluorescence imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye.
-
Acquire a brightfield image for anatomical reference.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
-
Data Analysis:
-
Use the accompanying software to quantify the fluorescence intensity in the tumor and organs from both the in vivo and ex vivo images.
-
Express the data as average radiant efficiency or total radiant efficiency.
-
Workflow for In Vivo Fluorescence Imaging
Caption: Workflow for tracking this compound delivery using fluorescence imaging.
Radionuclide Imaging (PET/SPECT)
Radionuclide imaging, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), offers high sensitivity and quantitative data for in vivo biodistribution studies.[1][2]
Application Note: This method provides quantitative information on the accumulation of the this compound delivery system in various organs and the tumor, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Protocol: In Vivo PET/SPECT Imaging of Radiolabeled this compound Nanoparticles
-
Chelator Conjugation and Radiolabeling:
-
Conjugate a bifunctional chelator (e.g., DOTA for PET isotopes like ⁶⁴Cu or ⁶⁸Ga; DTPA for SPECT isotopes like ¹¹¹In) to the surface of the this compound nanoparticles.
-
Radiolabel the chelator-conjugated nanoparticles with the chosen radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr for PET; ¹¹¹In for SPECT).[3]
-
Purify the radiolabeled nanoparticles to remove free radionuclides.
-
-
Animal Model and Administration:
-
Use tumor-bearing mice.
-
Administer a known activity of the radiolabeled this compound nanoparticles via tail vein injection.
-
-
PET/SPECT Imaging:
-
At desired time points post-injection, anesthetize the mice.
-
Acquire whole-body PET or SPECT images. Co-registration with CT or MRI can provide anatomical context.
-
-
Biodistribution Study:
-
At the final imaging time point, euthanize the mice.
-
Collect blood, excise the tumor, and major organs.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Workflow for Radionuclide Imaging
Caption: Workflow for quantitative tracking of this compound via radionuclide imaging.
Ex Vivo Tissue Analysis
Ex vivo analysis of tissue samples provides high-resolution and quantitative data on drug distribution.
Mass Spectrometry Imaging (MSI)
MSI is a label-free technique that maps the spatial distribution of this compound and its metabolites within tissue sections.
Application Note: MSI can reveal the penetration of this compound into the tumor microenvironment and its localization within specific regions of an organ.
Experimental Protocol: Mass Spectrometry Imaging of this compound
-
Sample Collection and Preparation:
-
Following administration of this compound and a predetermined circulation time, euthanize the animal.
-
Excise the tumor and organs of interest.
-
Snap-freeze the tissues in liquid nitrogen or isopentane (B150273) cooled with liquid nitrogen.
-
Store at -80°C until sectioning.
-
Cryosection the frozen tissues (typically 10-20 µm thickness) and thaw-mount onto conductive slides.
-
-
Matrix Application:
-
For MALDI-MSI, apply a suitable matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section using an automated sprayer.
-
-
MSI Data Acquisition:
-
Acquire mass spectra across the entire tissue section using a MALDI-TOF or other MSI-capable mass spectrometer. Define the spatial resolution (pixel size) for the scan.
-
-
Data Analysis:
-
Generate ion maps for the m/z values corresponding to this compound and its potential metabolites.
-
Overlay the ion maps with histological images of the same or adjacent tissue sections to correlate drug distribution with tissue morphology.
-
Logical Relationship for MSI Analysis
Caption: Logical workflow for Mass Spectrometry Imaging of this compound.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in tissue homogenates.[3]
Application Note: This method provides precise quantification of this compound and its metabolites in bulk tissue, which is essential for detailed pharmacokinetic analysis.
Experimental Protocol: LC-MS/MS Quantification of this compound in Tissues
-
Tissue Homogenization and Extraction:
-
Excise, weigh, and snap-freeze tissues at various time points after this compound administration.
-
Homogenize the tissue samples in a suitable buffer.
-
Perform liquid-liquid or solid-phase extraction to isolate this compound and its metabolites from the tissue matrix.[4]
-
-
LC-MS/MS Analysis:
-
Separate the extracted compounds using a suitable HPLC or UPLC column.
-
Detect and quantify the compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the tissue samples by comparing their peak areas to the standard curve.
-
Express the results as µg of drug per gram of tissue.
-
Quantitative Data Presentation
The following tables present example biodistribution data for doxorubicin delivered via nanoparticles, which can serve as a reference for this compound studies.
Table 1: Biodistribution of Radiolabeled Doxorubicin Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Organ | 4 hours | 24 hours | 48 hours |
| Blood | 8.5 ± 1.2 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Heart | 2.3 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Liver | 15.2 ± 2.5 | 18.9 ± 3.1 | 16.5 ± 2.8 |
| Spleen | 10.1 ± 1.8 | 12.5 ± 2.1 | 11.3 ± 1.9 |
| Lungs | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.9 ± 0.4 |
| Kidneys | 4.1 ± 0.7 | 2.5 ± 0.4 | 1.6 ± 0.3 |
| Tumor | 5.6 ± 1.1 | 9.8 ± 1.5 | 11.2 ± 1.8 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical nanoparticle biodistribution.
Table 2: Doxorubicin Concentration in Tissues Determined by LC-MS/MS (µg/g)
| Organ | 2 hours | 8 hours | 24 hours |
| Plasma (µg/mL) | 10.2 ± 1.5 | 3.1 ± 0.6 | 0.9 ± 0.2 |
| Heart | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Liver | 25.6 ± 3.8 | 30.1 ± 4.5 | 22.3 ± 3.3 |
| Spleen | 18.9 ± 2.8 | 22.5 ± 3.4 | 19.8 ± 2.9 |
| Tumor | 6.7 ± 1.0 | 12.3 ± 1.8 | 15.4 ± 2.3 |
Data are presented as mean ± standard deviation and are hypothetical examples.
References
- 1. A fluorescent toolkit for spatiotemporal tracking of apoptotic cells in living Drosophila tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Radioactive Analogs of Doxorubicin to Quantify ChemoFilter Binding and Whole-Body Positron Emission Tomography/Magnetic Resonance for Drug Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-Trans Retinoic Acid and Doxorubicin Delivery by Folic Acid Modified Polymeric Micelles for the Modulation of Pin1-Mediated DOX-Induced Breast Cancer Stemness and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Doxorubicin and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of chemotherapy and immunotherapy represents a paradigm shift in oncology, aiming to simultaneously eradicate tumor cells and elicit a durable anti-tumor immune response. Doxorubicin (B1662922) (DOX), a well-established anthracycline chemotherapeutic agent, has demonstrated the ability to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response. This property makes DOX a compelling partner for various immunotherapeutic strategies, including immune checkpoint inhibitors (ICIs). Furthermore, targeting key signaling pathways that contribute to immunosuppression within the tumor microenvironment can significantly enhance the efficacy of this combination. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is prevalent in many cancers, where it promotes tumor cell proliferation, survival, and immune evasion. This document provides a detailed overview of the rationale, preclinical data, and experimental protocols for combining doxorubicin-based therapy with immunotherapy, with a focus on the synergistic role of STAT3 inhibition.
Rationale for Combination Therapy
The combination of doxorubicin and immunotherapy is founded on complementary mechanisms of action:
-
Induction of Immunogenic Cell Death (ICD) by Doxorubicin: Certain chemotherapeutic agents, including doxorubicin, can induce ICD.[1] This process is characterized by the surface exposure of calreticulin (B1178941) (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and ATP. These molecules act as "eat me" signals and danger signals, respectively, promoting the maturation of dendritic cells (DCs) and subsequent priming of tumor-specific T cells.
-
Enhancement of Tumor Antigen Presentation: By killing tumor cells, doxorubicin leads to the release of tumor-associated antigens, which can then be taken up, processed, and presented by antigen-presenting cells (APCs) to initiate an adaptive immune response.
-
Overcoming Immune Suppression with Immunotherapy: Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, block the inhibitory signals that tumors use to evade immune attack, thereby "releasing the brakes" on T-cell activity.[2][3]
-
Synergistic Effects of STAT3 Inhibition: STAT3 is a key transcription factor that plays a major role in cancer progression and is often constitutively active in cancer cells.[4] It mediates immunosuppression by upregulating immune checkpoint molecules like PD-L1 and promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][6] Inhibition of STAT3 can therefore sensitize tumors to immunotherapy and enhance the effects of chemotherapy.[7] Preclinical studies have shown that combining STAT3 inhibitors with immune checkpoint inhibitors is a promising therapeutic approach.[7]
Signaling Pathway: Doxorubicin, STAT3 Inhibition, and Immune Activation
The following diagram illustrates the interplay between doxorubicin, a STAT3 inhibitor, and the anti-tumor immune response.
Caption: Doxorubicin induces ICD, while STAT3 and PD-1/PD-L1 blockade enhances T-cell-mediated tumor killing.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the combination of doxorubicin (or other ICD-inducing chemotherapies) with immunotherapy, often in the context of STAT3 inhibition.
Table 1: Synergistic Antitumor Effects of STAT3 Inhibition with Doxorubicin
| Cell Lines | Combination Therapy | Combination Index (CI)* | Key Findings | Reference |
| B16F10 (Melanoma) | Stattic (B1682634) + Doxorubicin | 0.82 | Synergistic antitumor effects. | [4] |
| CT26 (Colorectal Carcinoma) | Stattic + Doxorubicin | 0.87 | Synergistic antitumor effects. | [4] |
*Combination Index (CI): CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Immunogenic Cell Death Markers
| Cell Line | Treatment | CRT Expression | HMGB1 Secretion | HSP70 Secretion | Reference |
| B16F10, CT26 | Stattic + Doxorubicin | Increased | Increased | Increased | [4] |
| CT26 | Oxaliplatin + Stattic | No significant increase | Not reported | Not reported | [4] |
Table 3: Doxorubicin Dosing in Preclinical and Clinical Settings
| Setting | Cancer Type | Dosing Regimen | Cumulative Dose Limit | Reference |
| Monotherapy (Solid Tumors) | Various | 60 to 75 mg/m² IV once every 21 days | 550 mg/m² | [8] |
| Combination Therapy (Solid Tumors) | Various | 40 to 75 mg/m² IV once every 21-29 days | 550 mg/m² | [8] |
| Adjuvant (Breast Cancer) | Breast Cancer | 60 mg/m² IV once every 21 days (with cyclophosphamide) | Not specified | [8] |
| Dose-Dense AC-T (Breast Cancer) | Breast Cancer | Doxorubicin and cyclophosphamide (B585) every 2 weeks for 4 cycles | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of doxorubicin and immunotherapy combinations.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the growth inhibitory effects of single and combined drug treatments on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., B16F10, CT26)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin
-
STAT3 inhibitor (e.g., Stattic)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of doxorubicin, the STAT3 inhibitor, or the combination of both for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess for synergistic, additive, or antagonistic effects.
Flow Cytometry for Calreticulin (CRT) Surface Exposure
Objective: To quantify the surface exposure of CRT as a marker of immunogenic cell death.
Materials:
-
Cancer cell lines
-
Doxorubicin and/or STAT3 inhibitor
-
FITC-conjugated anti-CRT antibody
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with the drugs as described in the cytotoxicity assay.
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-CRT antibody and incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing PI to stain for dead cells.
-
Analyze the cells using a flow cytometer, gating on the live cell population to determine the percentage of CRT-positive cells.
ELISA for HMGB1 and HSP70 Secretion
Objective: To measure the release of DAMPs (HMGB1 and HSP70) into the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated cells
-
Commercially available ELISA kits for HMGB1 and HSP70
-
Plate reader
Procedure:
-
Collect the cell culture supernatants from cells treated with the drugs.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody, add the supernatants and standards, followed by the detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of HMGB1 and HSP70 in the supernatants based on the standard curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16F10 or CT26)
-
Doxorubicin
-
STAT3 inhibitor
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin alone, STAT3 inhibitor alone, ICI alone, and various combinations).
-
Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal injection for doxorubicin and STAT3 inhibitor, intravenous for ICI).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Caption: Workflow for an in vivo tumor xenograft study to evaluate combination therapy efficacy.
Conclusion
The combination of doxorubicin-based chemotherapy with immunotherapy, particularly when augmented by STAT3 inhibition, holds significant promise for improving cancer treatment outcomes. The ability of doxorubicin to induce immunogenic cell death, coupled with the immune-stimulatory effects of checkpoint blockade and the reversal of immunosuppression by STAT3 inhibitors, creates a powerful synergistic triad. The protocols and data presented herein provide a framework for researchers and drug development professionals to further explore and optimize these combination strategies in preclinical and clinical settings. Careful consideration of dosing, scheduling, and patient selection will be crucial for translating these promising preclinical findings into effective therapies for patients.
References
- 1. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Approach to Improve Cancer Immunotherapy: Rational Drug Design Strategy to Simultaneously Hit Multiple Targets to Kill Tumor Cells and to Activate the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Combining STAT3-Targeting Agents with Immune Checkpoint Inhibitors in NSCLC | Semantic Scholar [semanticscholar.org]
- 6. Combining STAT3-Targeting Agents with Immune Checkpoint Inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lbbc.org [lbbc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Therapeutic Index of Doxorubicin with PhAc-ALGP-Dox
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the therapeutic index of doxorubicin (B1662922) (DOX) using the novel prodrug PhAc-ALGP-Dox. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is PhAc-ALGP-Dox and how does it improve the therapeutic index of doxorubicin?
PhAc-ALGP-Dox is a targeted tetrapeptide prodrug of doxorubicin designed to reduce the systemic toxicity associated with conventional doxorubicin chemotherapy. Its mechanism of action is based on a dual-step enzymatic activation that occurs preferentially in the tumor microenvironment. This targeted activation strategy aims to concentrate the cytotoxic effects of doxorubicin on cancer cells while minimizing exposure to healthy tissues, such as the heart and bone marrow, thereby widening the therapeutic window.
Q2: What is the activation mechanism of PhAc-ALGP-Dox?
The activation of PhAc-ALGP-Dox is a two-step process:
-
Extracellular Cleavage: The cell-impermeable PhAc-ALGP-Dox is first cleaved in the tumor microenvironment by tumor-enriched thimet oligopeptidase-1 (THOP1). This initial cleavage generates a smaller, cell-permeable dipeptide-drug conjugate, GP-Dox, which is still biologically inactive.[1][2]
-
Intracellular Activation: GP-Dox is then taken up by tumor cells and further processed intracellularly by fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[1][2]
Q3: What are the key advantages of PhAc-ALGP-Dox over free doxorubicin?
-
Improved Tolerability: In vivo studies have shown that PhAc-ALGP-Dox has a significantly higher tolerability compared to doxorubicin.[1]
-
Enhanced Tumor Retention: The prodrug design leads to greater retention of doxorubicin within the tumor microenvironment.
-
Reduced Systemic Toxicity: By limiting the release of active doxorubicin to the tumor site, PhAc-ALGP-Dox reduces the cardio- and myelotoxicity commonly associated with doxorubicin treatment.
-
Broad Applicability: PhAc-ALGP-Dox has shown efficacy in various preclinical models of solid tumors.
Q4: In which cancer models has PhAc-ALGP-Dox shown efficacy?
PhAc-ALGP-Dox has demonstrated significant tumor growth inhibition (63% to 96%) in various preclinical models, including patient-derived xenograft (PDX) models. It has also been shown to reduce the metastatic burden in a murine model of experimental lung metastasis, leading to improved survival.
Troubleshooting Guides
In Vitro 2D and 3D Cell Culture Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity of PhAc-ALGP-Dox in 2D cell culture. | Insufficient expression of activating enzymes (THOP1, FAPα, DPP4) in the cell line. | - Screen cell lines for the expression of THOP1, FAPα, and DPP4 using qPCR or Western blot. - Consider co-culturing cancer cells with stromal cells (e.g., fibroblasts) known to express these enzymes. - As a positive control, treat cells with free doxorubicin to confirm their sensitivity to the payload. |
| Low enzymatic activity in the culture medium. | - Ensure the culture medium and serum used do not contain inhibitors of the activating enzymes. - Condition the medium by incubating it with the cells for a period before adding the prodrug to allow for enzyme secretion. | |
| Inconsistent spheroid formation in 3D culture. | Cell line not suitable for spheroid formation. | - Not all cell lines readily form tight, uniform spheroids. Test different cell seeding densities and plate types (e.g., ultra-low attachment plates). |
| Suboptimal culture conditions. | - Optimize the composition of the culture medium. The addition of extracellular matrix components like Matrigel may be necessary. | |
| Limited penetration of PhAc-ALGP-Dox into 3D spheroids. | Large size and dense structure of spheroids. | - Monitor spheroid size and perform experiments when they reach an optimal diameter for drug penetration. - Use imaging techniques with fluorescently labeled PhAc-ALGP-Dox to visualize its distribution within the spheroid. |
In Vivo Xenograft and PDX Model Studies
| Problem | Possible Cause | Suggested Solution |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation. | - Ensure a consistent number of viable cells are implanted at the same anatomical site for each animal. |
| Differences in the tumor microenvironment between individual animals. | - Use a sufficient number of animals per group to account for biological variability. - Randomize animals into treatment groups after tumors have reached a predetermined size. | |
| Lack of significant anti-tumor efficacy of PhAc-ALGP-Dox. | Insufficient expression of activating enzymes in the xenograft model. | - Before starting a large-scale efficacy study, perform a pilot study to confirm the expression of THOP1, FAPα, and DPP4 in the tumor tissue. |
| Poor bioavailability or rapid clearance of the prodrug. | - Conduct pharmacokinetic studies to determine the concentration and half-life of PhAc-ALGP-Dox and its metabolites in plasma and tumor tissue. | |
| Unexpected toxicity in animal models. | Off-target activation of the prodrug. | - Analyze the expression of activating enzymes in healthy tissues where toxicity is observed. - Evaluate the stability of the prodrug in mouse plasma to rule out premature cleavage. |
HPLC Analysis of PhAc-ALGP-Dox and its Metabolites
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase to ensure all analytes are in a single ionic state. |
| Column contamination or degradation. | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent to remove contaminants. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. |
| Low sensitivity. | Suboptimal detection wavelength. | - Optimize the detection wavelength for doxorubicin and its derivatives. |
| Sample degradation. | - Keep samples at a low temperature and minimize the time between sample preparation and injection. |
Data Presentation
Table 1: In Vitro Cytotoxicity of PhAc-ALGP-Dox vs. Doxorubicin
| Cell Line | Cancer Type | IC50 PhAc-ALGP-Dox (µM) | IC50 Doxorubicin (µM) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.311 | Not Reported |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | >100 | 0.042 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 1.1 | 0.045 |
| LS 174T | Human Colorectal Carcinoma | 0.34 | 0.08 |
| A549 | Human Lung Cancer | 250 (DOX-PCB) | 1.2 (DOX-PCB) |
| HepG2 | Human Hepatocellular Carcinoma | 12.2 | Not Reported |
| Huh7 | Human Hepatocellular Carcinoma | >20 | Not Reported |
| UMUC-3 | Human Bladder Cancer | 5.1 | Not Reported |
| BFTC-905 | Human Bladder Cancer | 2.3 | Not Reported |
| HeLa | Human Cervical Carcinoma | 2.9 | Not Reported |
| MCF-7 | Human Breast Cancer | 2.5 | Not Reported |
| M21 | Human Skin Melanoma | 2.8 | Not Reported |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.
Table 2: Pharmacokinetic Parameters of PhAc-ALGP-Dox and Doxorubicin in Mice
| Compound | Dose | Cmax (ng/mL) | T½ (min) | AUC (ng·h/mL) |
| PhAc-ALGP-Dox | 849.5 mg/kg | Not Reported | 6.5 - 8.5 | Not Reported |
| Doxorubicin (from PhAc-ALGP-Dox) | 849.5 mg/kg | Not Reported | Not Reported | 1.9-fold higher than 13.3 mg/kg Dox |
| Doxorubicin | 13.3 mg/kg | Not Reported | Not Reported | Not Reported |
Data from a study in healthy mice.
Experimental Protocols
In Vitro 2D Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PhAc-ALGP-Dox in a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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PhAc-ALGP-Dox and Doxorubicin (as a control)
-
WST-1 or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of PhAc-ALGP-Dox and doxorubicin in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50 value.
3D Spheroid Culture and Viability Assay
Objective: To assess the efficacy of PhAc-ALGP-Dox in a 3D tumor model.
Materials:
-
Cancer cell line capable of forming spheroids
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium (may require supplementation with Matrigel)
-
PhAc-ALGP-Dox and Doxorubicin
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3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Microscope for imaging
Procedure:
-
Seed a specific number of cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate for 3-5 days to allow for spheroid formation. Monitor spheroid growth and morphology daily.
-
Once spheroids have formed, carefully add the desired concentrations of PhAc-ALGP-Dox or doxorubicin.
-
Incubate for the desired treatment period (e.g., 72 hours or longer).
-
Assess cell viability using a 3D-compatible assay according to the manufacturer's protocol.
-
Image the spheroids before and after treatment to visually assess changes in size and morphology.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of PhAc-ALGP-Dox in a mouse xenograft model.
Materials:
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Immunodeficient mice (e.g., nude or NOD/SCID)
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Cancer cell line for implantation
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PhAc-ALGP-Dox and Doxorubicin formulations for injection
-
Calipers for tumor measurement
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Sterile surgical instruments
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
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Monitor the mice regularly for tumor formation.
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, PhAc-ALGP-Dox).
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Administer the treatments according to the planned dosing schedule and route of administration (e.g., intravenous injection).
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Measure tumor volume with calipers 2-3 times per week.
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Monitor the body weight and overall health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
References
troubleshooting Alloc-DOX synthesis and low yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Alloc-doxorubicin (Alloc-DOX), particularly addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for this compound?
The synthesis of this compound involves the protection of the amino group of doxorubicin (B1662922) (DOX) with an allyloxycarbonyl (Alloc) protecting group. The reaction typically involves reacting doxorubicin with allyl chloroformate in the presence of a base.
A general workflow for this synthesis is outlined below:
Caption: General workflow for this compound synthesis.
Q2: I am observing a very low yield of this compound. What are the potential causes?
Low yields in the synthesis of this compound and related doxorubicin prodrugs can stem from several factors. Some common causes include incomplete reactions, degradation of starting materials or product, and inefficient purification.[1][2]
Q3: My reaction seems to be very slow and does not go to completion. What can I do?
Slow reaction kinetics can be a significant contributor to low yields.[1] Consider the following troubleshooting steps:
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Reagent Quality: Ensure the quality and reactivity of your reagents, particularly the allyl chloroformate and the base. Use freshly opened or properly stored reagents.
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Reaction Conditions: Optimize reaction parameters such as temperature and reaction time. While some syntheses are performed at room temperature, gentle heating might be necessary. However, be cautious as doxorubicin is sensitive to high temperatures.
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Moisture: The presence of water can lead to the hydrolysis of allyl chloroformate and affect the reaction efficiency.[1] Ensure all glassware is flame-dried and use anhydrous solvents.
Q4: I suspect my doxorubicin is degrading during the reaction. How can I prevent this?
Doxorubicin is a sensitive molecule. To minimize degradation:
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Protect from Light: Doxorubicin is light-sensitive.[3] Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Control pH: Extreme pH conditions can degrade doxorubicin. Ensure the amount of base used is appropriate to facilitate the reaction without causing significant degradation.
-
Temperature Control: Avoid excessive heat. If heating is necessary, use a controlled temperature bath and monitor the reaction closely.
Q5: What is the recommended method for purifying this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of Alloc-protected compounds and doxorubicin prodrugs.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis, leading to low yields.
Issue 1: Low Reaction Conversion
If you observe a significant amount of unreacted doxorubicin after the reaction, consider the following:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Reagent | Increase the molar excess of allyl chloroformate and base. | Drive the reaction towards completion. |
| Poor Reagent Quality | Use fresh allyl chloroformate and a high-purity base. | Improved reaction kinetics and conversion. |
| Presence of Moisture | Use anhydrous solvents and flame-dried glassware. | Reduced hydrolysis of reagents and improved yield. |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring for degradation. | Faster reaction rate and higher conversion. |
Issue 2: Product Degradation
If you suspect the desired this compound product is degrading during the reaction or workup:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Light Exposure | Protect the reaction vessel and subsequent purification steps from light. | Minimized photodegradation of doxorubicin and this compound. |
| Prolonged Reaction Time | Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed. | Reduced exposure of the product to potentially harsh reaction conditions. |
| Inappropriate pH | Use a non-nucleophilic base and ensure it is fully quenched during workup. | Prevention of base-catalyzed degradation. |
Issue 3: Inefficient Purification and Low Recovery
If you experience significant loss of product during purification:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal HPLC Conditions | Optimize the RP-HPLC gradient, flow rate, and column chemistry. | Better separation of this compound from impurities and starting material. |
| Product Precipitation | Ensure the collected HPLC fractions are properly handled to prevent precipitation. | Improved recovery of the purified product. |
| Lability of Alloc Group | Be aware that the Alloc group can be labile under certain conditions. Avoid harsh acidic or basic conditions during workup and purification. | Preservation of the Alloc-protected product. |
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
-
Preparation: Dissolve doxorubicin hydrochloride in a suitable anhydrous solvent (e.g., a mixture of DMF and DCM).
-
Basification: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
Protection: Slowly add allyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess allyl chloroformate with a suitable reagent.
-
Workup: Perform an aqueous workup to remove water-soluble byproducts.
-
Purification: Purify the crude product using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final this compound product using techniques such as NMR and mass spectrometry.
Protocol for Reversed-Phase HPLC Purification
-
Column: Use a C18 stationary phase column.
-
Mobile Phase: A common mobile phase system consists of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA.
-
-
Gradient: Elute the product using a linear gradient of increasing Solvent B concentration. The specific gradient will need to be optimized for your specific separation.
-
Detection: Monitor the elution of the product by UV absorbance at a wavelength appropriate for doxorubicin (e.g., 485 nm).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the purified this compound.
References
Optimizing Alloc-DOX Delivery to the Tumor Microenvironment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Alloc-DOX to the tumor microenvironment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of the chemotherapeutic agent doxorubicin (B1662922) (DOX). The amino group of doxorubicin is protected by an allyloxycarbonyl (Alloc) group, rendering the drug inactive. This prodrug is designed for targeted activation within the tumor microenvironment via bioorthogonal catalysis. The activation is typically achieved using a palladium (Pd) catalyst, often in the form of nanoparticles (nano-Pd), which cleaves the Alloc group and releases the active doxorubicin to exert its cytotoxic effects.[1] This strategy aims to minimize systemic toxicity associated with conventional doxorubicin administration.[1]
Q2: What is the principle of bioorthogonal catalysis in the context of this compound?
A2: Bioorthogonal catalysis refers to chemical reactions catalyzed by a non-native catalyst that can occur in a biological environment without interfering with endogenous biochemical processes.[2][3] In the this compound system, the palladium catalyst serves as the bioorthogonal catalyst. It is designed to be inactive until it reaches the tumor site, where it then selectively removes the Alloc protecting group from this compound, activating the drug locally.[1]
Q3: What are the advantages of using a prodrug strategy like this compound?
A3: The primary advantages of using a prodrug strategy like this compound include:
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Reduced Systemic Toxicity: By keeping the drug in an inactive form until it reaches the tumor, damage to healthy tissues and organs can be minimized.
-
Improved Therapeutic Index: The targeted activation of the drug at the tumor site can lead to a higher concentration of the active agent where it is needed, potentially increasing its efficacy at a lower overall dose.
-
Overcoming Drug Resistance: In some cases, prodrugs can bypass the mechanisms that lead to drug resistance in cancer cells.
Q4: What are the key considerations for the palladium catalyst used in this compound activation?
A4: Important factors to consider for the palladium catalyst include:
-
Biocompatibility: The catalyst itself should have minimal toxicity to normal cells and tissues.
-
Stability: The catalyst should be stable in biological media to retain its activity until it reaches the target site. Encapsulating the palladium in nanoparticles or other delivery systems can improve stability.
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Catalytic Efficiency: The catalyst must be efficient in cleaving the Alloc group to ensure timely and sufficient release of doxorubicin at the tumor site.
-
Targeting: Ideally, the catalyst should also be targeted to the tumor to ensure that prodrug activation occurs specifically at the desired location.
II. Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no cytotoxicity observed in vitro | 1. Inefficient catalyst activity: The palladium catalyst may be inactive or degraded. 2. Incomplete prodrug activation: The concentration of the catalyst may be too low, or the incubation time may be too short. 3. Cell line resistance to doxorubicin: The cancer cell line being used may have inherent or acquired resistance to doxorubicin. 4. Incorrect assay setup: Issues with the cytotoxicity assay itself (e.g., MTT, SRB) can lead to inaccurate results. | 1. Verify catalyst activity: Test the catalyst with a known substrate to confirm its activity. Prepare fresh catalyst if necessary. 2. Optimize catalyst concentration and incubation time: Perform a dose-response experiment with varying concentrations of the catalyst and different incubation times to find the optimal conditions for this compound activation. 3. Use a sensitive cell line: Confirm the doxorubicin sensitivity of your cell line by testing it with free doxorubicin. Consider using a different cell line if resistance is high. 4. Include proper controls: Ensure your assay includes positive controls (free doxorubicin) and negative controls (cells with this compound but no catalyst, cells with catalyst only). |
| High background toxicity in control groups | 1. Toxicity of the palladium catalyst: The palladium nanoparticles or catalyst complex may have inherent cytotoxicity. 2. Premature activation of this compound: The this compound may be unstable in the cell culture medium and release doxorubicin without the catalyst. 3. Contamination: Contamination of reagents or cell cultures can lead to cell death. | 1. Assess catalyst toxicity: Determine the IC50 of the palladium catalyst alone on your cell line to identify a non-toxic working concentration. 2. Check this compound stability: Incubate this compound in cell culture medium for the duration of the experiment and measure the amount of free doxorubicin released using a suitable analytical method like HPLC. 3. Maintain sterile technique: Ensure all reagents and cell cultures are free from contamination. |
| Poor in vivo efficacy (tumor growth not inhibited) | 1. Inefficient delivery of catalyst and/or prodrug to the tumor: The nanoparticles or delivery vehicle may not be effectively accumulating at the tumor site. 2. Rapid clearance of the catalyst or prodrug: The components may be cleared from circulation before they can reach the tumor. 3. Insufficient prodrug activation in the tumor microenvironment: The conditions within the tumor (e.g., pH, hypoxia) may not be optimal for catalyst activity. 4. Inappropriate animal model: The chosen tumor model may not be suitable for the study. | 1. Evaluate biodistribution: Use imaging techniques (e.g., fluorescence imaging, ICP-MS for palladium) to track the accumulation of the catalyst and prodrug in the tumor and other organs. 2. Modify the delivery system: Consider using PEGylated nanoparticles or other strategies to increase circulation time. 3. Optimize dosing and timing: Experiment with different doses and injection schedules for the catalyst and prodrug. 4. Characterize the tumor model: Ensure the chosen animal model develops tumors with adequate vascularization for nanoparticle accumulation. |
| Inconsistent or non-reproducible results | 1. Variability in catalyst synthesis: Batch-to-batch variations in the size, shape, and surface properties of palladium nanoparticles can affect their catalytic activity. 2. Instability of this compound or catalyst during storage: Improper storage can lead to degradation of the components. 3. Variability in experimental procedures: Inconsistent cell seeding densities, incubation times, or animal handling can introduce variability. | 1. Characterize the catalyst: Thoroughly characterize each batch of palladium catalyst (e.g., using TEM, DLS, and activity assays) to ensure consistency. 2. Follow proper storage guidelines: Store this compound and the catalyst at the recommended temperatures and protect them from light and moisture. 3. Standardize protocols: Maintain consistent and well-documented protocols for all experiments. |
III. Data Presentation
The following tables summarize quantitative data for doxorubicin and related compounds to provide a reference for experimental outcomes.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 1.7 | 24 |
| HepG2 | Liver Cancer | 11.1 | 24 |
| MCF-7 | Breast Cancer | ~1.0 | Not Specified |
| MDA-MB-231 | Breast Cancer | ~1.0 | Not Specified |
| HCT-116 | Colon Cancer | ~1.0 | Not Specified |
| NCI-H226 | Lung Cancer | ~1.0 | Not Specified |
| SF-767 | Glioblastoma | ~1.0 | Not Specified |
| SW-620 | Colorectal Adenocarcinoma | ~1.0 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell passage number and the cytotoxicity assay used.
Table 2: In Vivo Tumor Growth Inhibition with Doxorubicin
| Animal Model | Tumor Type | Doxorubicin Dose | Treatment Schedule | Tumor Growth Inhibition (%) |
| BDF1 Mice | Lewis Lung Carcinoma | 8 mg/kg (single dose) | Day 1 post-inoculation | ~80% (on day 12) |
| Nude Mice | Human Hepatocellular Carcinoma (HuT7-3) | Not Specified | Not Specified | Significant inhibition and regression |
Note: Tumor growth inhibition is highly dependent on the tumor model, drug dose, and treatment schedule.
Table 3: Pharmacokinetic Parameters of Doxorubicin
| Parameter | Value | Conditions |
| Terminal half-life (t½β) | 10.4 ± 3.6 h | Weekly low dose (12 mg/m²) in breast cancer patients |
| Clearance | 55.4 ± 24.8 L/h | Weekly low dose (12 mg/m²) in breast cancer patients |
| Volume of Distribution (Vd) | 809 ± 434 L | Weekly low dose (12 mg/m²) in breast cancer patients |
| Area Under the Curve (AUC) | 3.97 ± 0.71 µg*h/mL | 10 mg/kg IV in rats |
Note: Pharmacokinetic parameters can vary significantly based on the dose, administration route, and species.
IV. Experimental Protocols
1. In Vitro Cytotoxicity Assay for this compound
This protocol describes a general method for assessing the cytotoxicity of this compound in combination with a palladium catalyst using a resazurin-based viability assay.
-
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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Palladium catalyst (e.g., nano-Pd)
-
Free doxorubicin (positive control)
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Resazurin (B115843) sodium salt solution
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96-well plates
-
Plate reader (fluorometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, free doxorubicin, and the palladium catalyst in complete cell culture medium.
-
Treat the cells with the following conditions (in triplicate):
-
This compound alone (various concentrations)
-
Palladium catalyst alone (at the concentration to be used for activation)
-
This compound in combination with the palladium catalyst
-
Free doxorubicin (as a positive control)
-
Untreated cells (negative control)
-
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm Ex / 590 nm Em).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Materials:
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Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound
-
Palladium catalyst
-
Vehicle for injections (e.g., saline, PBS)
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, palladium catalyst alone, this compound + palladium catalyst, free doxorubicin).
-
Administer the treatments according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
V. Visualizations
Diagram 1: this compound Activation Pathway
Caption: Bioorthogonal activation of the this compound prodrug by a palladium catalyst in the tumor microenvironment.
Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of this compound.
Diagram 3: Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: A simplified representation of the intrinsic apoptosis pathway induced by doxorubicin.
References
reducing off-target effects of Alloc-DOX
Welcome to the technical support center for Alloc-DOX. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxorubicin (DOX)?
A1: this compound is a prodrug of the widely used chemotherapeutic agent Doxorubicin (DOX). In this compound, the amine group of the daunosamine (B1196630) sugar on DOX is protected by an allyloxycarbonyl (Alloc) group. This modification renders the drug inactive, thereby reducing its systemic toxicity. The active DOX can be released from this compound at a specific target site through a bioorthogonal decaging reaction mediated by a palladium catalyst.[1][2] This targeted activation is designed to minimize the off-target effects associated with conventional DOX administration.[3][4]
Q2: What are the primary off-target effects of Doxorubicin that this compound aims to mitigate?
A2: The clinical use of Doxorubicin is often limited by its significant off-target toxicities. The most notable of these is cardiotoxicity, which can lead to cardiomyopathy and congestive heart failure.[5] Other significant off-target effects include myelosuppression (suppression of bone marrow activity), hepatotoxicity (liver damage), and nephropathy (kidney damage). These toxicities arise from the non-specific accumulation of DOX in healthy tissues and its mechanisms of action, which include DNA intercalation and the generation of reactive oxygen species (ROS).
Q3: What is the mechanism of action of this compound activation?
A3: this compound is activated through a palladium-catalyzed cleavage of the Alloc protecting group. This is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. The palladium catalyst, often in the form of a biocompatible palladium(0) complex, selectively removes the Alloc group, releasing the active Doxorubicin. This strategy allows for the spatiotemporal control of drug activation, concentrating the cytotoxic effects of DOX at the desired site of action, such as a tumor.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity of this compound in vitro
| Possible Cause | Troubleshooting Step |
| Inefficient Palladium Catalyst Activity | 1. Confirm Catalyst Integrity: Ensure the palladium catalyst has been stored under appropriate inert conditions to prevent oxidation. 2. Optimize Catalyst Concentration: Titrate the concentration of the palladium catalyst to find the optimal level for efficient Alloc group cleavage without inducing cytotoxicity itself. 3. Check Catalyst Delivery: For cellular assays, ensure the palladium catalyst can efficiently reach the this compound. Consider using cell-penetrating palladium delivery systems if available. |
| This compound Degradation | 1. Verify Compound Stability: Assess the stability of your this compound stock solution under your experimental conditions (e.g., temperature, pH, light exposure). Store as recommended by the supplier. |
| Incorrect Assay Conditions | 1. Optimize Incubation Time: The cleavage of the Alloc group and subsequent action of DOX are time-dependent. Extend the incubation time to allow for complete activation and cellular uptake. 2. Control for Serum Protein Binding: Components of cell culture media, such as serum proteins, may interact with the palladium catalyst or this compound, reducing their effective concentrations. Consider performing initial experiments in serum-free media. |
Issue 2: Off-Target Cytotoxicity Observed with this compound and Palladium Catalyst
| Possible Cause | Troubleshooting Step |
| Inherent Toxicity of the Palladium Catalyst | 1. Perform Catalyst-Only Controls: Run parallel experiments with the palladium catalyst alone to determine its intrinsic cytotoxicity at the concentrations used. 2. Reduce Catalyst Concentration: Use the lowest effective concentration of the palladium catalyst, as determined by titration experiments. 3. Use Biocompatible Catalysts: Employ palladium catalysts specifically designed for biological applications, which may have lower inherent toxicity. |
| Premature Activation of this compound | 1. Assess Stability in Media: Evaluate the stability of this compound in your cell culture media over time to check for non-specific cleavage of the Alloc group. |
| Non-Specific Uptake of this compound | 1. Modify Delivery Vehicle: If using a delivery vehicle for this compound, optimize its formulation to enhance targeted delivery and reduce uptake by non-target cells. |
Experimental Protocols
Protocol 1: In Vitro Activation of this compound and Cytotoxicity Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Preparation of Compounds:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the palladium(0) catalyst in an appropriate solvent, ensuring it is handled under inert conditions if necessary.
-
-
Treatment:
-
Dilute the this compound and palladium catalyst to the desired final concentrations in cell culture media.
-
Add the treatment solutions to the cells. Include the following controls:
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Vehicle control (solvent only)
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This compound only
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Palladium catalyst only
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Doxorubicin (positive control)
-
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Cytotoxicity Assessment:
-
Perform a standard cytotoxicity assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment condition.
-
Visualizations
References
- 1. Development and Bioorthogonal Activation of Palladium-Labile Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exercise stimulates beneficial adaptations to diminish doxorubicin-induced cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreasing doxorubicin-induced cardiotoxicity with Nigella sativa seed extract: Traditional medicine targeting a severe clinical problem | Revista Portuguesa de Cardiologia [revportcardiol.org]
Technical Support Center: Enhancing Alloc-DOX Stability in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Alloc-DOX, a liposomal doxorubicin (B1662922) formulation. Our goal is to ensure the stability and integrity of this compound in various biological fluids for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in biological fluids?
A1: The stability of liposomal formulations like this compound is influenced by both physical and chemical factors. Physical stability can be compromised by the integrity of the liposome (B1194612), its size distribution, and the presence of unsaturated fatty acid groups, which can lead to fusion, aggregation, and leakage of the encapsulated doxorubicin.[1][] Chemical stability is impacted by the preparation process and storage conditions such as pH, temperature, oxygen, and light, which can cause hydrolysis and oxidation of phospholipids.[][3]
Q2: How does the composition of the liposome affect its stability in plasma?
A2: The lipid composition is a critical determinant of liposome stability in plasma. For instance, liposomes made of egg phosphatidylcholine (EPC) and cholesterol (Chol) can be susceptible to lysis in plasma.[4] The inclusion of components like sphingomyelin (B164518) (SM) and gangliosides (GM1) can significantly enhance stability.[4] Furthermore, the attachment of polyethylene (B3416737) glycol (PEG), known as PEGylation, is a widely used strategy to increase circulation half-life and reduce uptake by the reticulo-endothelial system (RES).[5]
Q3: What is the expected shelf-life of this compound, and what are the optimal storage conditions?
A3: For long-term stability, storing this compound as a lyophilized (freeze-dried) powder at 4-6°C is highly recommended.[6][7] Lyophilization has been shown to lead to marked stability.[6] If stored as an aqueous dispersion, refrigeration at 4-6°C is crucial, and the formulation should be protected from light and oxygen to minimize degradation.[1][7] One study demonstrated that a liposomal doxorubicin formulation remained stable for up to 6 months when stored at 4°C.[8]
Q4: Can this compound be frozen for storage?
A4: While freezing is a storage option, it can affect the physical stability of the liposomes, potentially leading to particle size changes and drug leakage upon thawing.[7] The use of cryoprotectants, such as sugars like glucose or sucrose (B13894), is recommended to improve the stability of liposomes during a freeze-thaw cycle.[7][9]
Troubleshooting Guide
Q1: I am observing significant leakage of doxorubicin from my this compound formulation during incubation in serum. What could be the cause and how can I mitigate this?
A1: Significant drug leakage in serum can be attributed to several factors:
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Liposome Composition: The lipid bilayer may not be robust enough to withstand interactions with serum proteins. Consider incorporating lipids that increase membrane rigidity, such as cholesterol or sphingomyelin.[4]
-
PEGylation: Insufficient PEGylation can lead to opsonization and destabilization by serum components. Ensure optimal PEG density on the liposome surface.[5]
-
pH of the Medium: Lower pH can increase the solubility of doxorubicin and promote its release.[10] Ensure the pH of your biological medium is stable and within the physiological range.
To mitigate leakage, you can try reformulating with more stable lipids or optimizing the PEGylation of your liposomes.[4][5]
Q2: My this compound formulation shows signs of aggregation after reconstitution or during my experiment. What are the likely causes and solutions?
A2: Aggregation of liposomes can be caused by:
-
Improper Rehydration: If you are using a lyophilized formulation, ensure gentle and complete rehydration according to the protocol.
-
Surface Charge: Insufficient surface charge can lead to aggregation due to van der Waals forces. The zeta potential of your liposomes should be sufficiently high (positive or negative) to ensure colloidal stability.
-
Interactions with Biological Components: Proteins and other molecules in biological fluids can bind to the surface of liposomes, leading to aggregation. PEGylation can help to reduce these interactions through steric hindrance.[8]
To resolve aggregation, you can try optimizing the rehydration process, modifying the surface charge of the liposomes, or enhancing the PEGylation of the formulation.
Q3: The therapeutic efficacy of my this compound is lower than expected in my cell culture experiments. What could be the reason?
A3: Lower than expected efficacy could be due to:
-
Poor Drug Release: The liposomal formulation may be too stable, leading to poor release of doxorubicin at the target site.[5] Consider using stimuli-responsive liposomes (e.g., pH-sensitive or thermo-sensitive) to enhance drug release in the tumor microenvironment.[5]
-
Intracellular Trafficking: After cellular uptake, liposomes can become trapped in lysosomes, preventing the doxorubicin from reaching the nucleus.[5][11]
-
Drug Degradation: Doxorubicin itself can be subject to degradation under certain conditions.
To improve efficacy, you could explore formulations designed for triggered release or investigate the intracellular fate of your this compound.[5][11]
Data on this compound Stability
Table 1: Stability of Doxorubicin-Containing Liposomes in Aqueous Dispersion at 4-6°C
| Formulation | Initial Drug Latency (%) | Drug Latency after 2 Months (%) | Mean Particle Size (μm) |
| Extruded Liposomes | ~95 | 80-90 | 0.25 |
| Sonicated Vesicles | Lower (not specified) | Substantial Loss | 0.10-0.12 (tended to increase) |
Data adapted from a study on negatively charged DXR-containing liposomes.[7]
Table 2: Effect of Cryoprotectants on Liposome Stability during Lyophilization
| Cryoprotectant | Effect on Size Distribution | Effect on Drug Retention |
| Glucose | Effective in maintaining size | Did not prevent drug leakage |
| Sucrose | Effective in maintaining size | Did not prevent drug leakage |
Data suggests that while cryoprotectants can preserve the physical size of liposomes during freeze-drying, they may not prevent the leakage of the encapsulated drug.[9]
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve the desired lipids (e.g., EPC, Cholesterol, DSPE-PEG) in an organic solvent like chloroform (B151607) or ethanol (B145695) in a round-bottom flask.[4]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin lipid film.[4]
-
Film Drying: Further dry the film under a stream of nitrogen gas to remove any residual solvent.[4]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Tris-HCl) containing the substance to be encapsulated or an ammonium (B1175870) sulfate (B86663) solution for active loading.[4][6] This is done by vortexing the flask at a temperature above the lipid phase transition temperature.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 0.2 µm) using a mini-extruder.[4] Repeat this process at least 15 times.
Protocol 2: Doxorubicin Loading using an Ammonium Sulfate Gradient (Active Loading)
-
Liposome Preparation: Prepare liposomes as described in Protocol 1, using an ammonium sulfate solution for hydration.
-
Removal of External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the liposome dispersion by a suitable method such as dialysis or gel filtration against a buffer like saline or sucrose solution.
-
Doxorubicin Incubation: Add doxorubicin solution to the purified liposome suspension.
-
Loading: Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow the doxorubicin to be actively loaded into the liposomes.
-
Removal of Unencapsulated Drug: Separate the this compound from the free doxorubicin using methods like gel chromatography.
Protocol 3: In Vitro Doxorubicin Release Assay
-
Sample Preparation: Dilute the this compound formulation in the biological fluid of interest (e.g., human plasma, serum-containing media) or a buffer at a specific pH.[10]
-
Incubation: Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for various time points.[10]
-
Separation of Released Drug: At each time point, separate the released doxorubicin from the liposome-encapsulated drug. This can be achieved by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.[12]
-
Quantification: Quantify the amount of released doxorubicin using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.[12]
-
Calculation: Calculate the percentage of drug release at each time point relative to the total amount of doxorubicin in the formulation.
Visual Guides
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for this compound stability testing.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 3. Liposome Stability and Storage Testing - CD Formulation [formulationbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting doxorubicin encapsulated in stealth liposomes to solid tumors by non thermal diode laser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. The supramolecular processing of liposomal doxorubicin hinders its therapeutic efficacy in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alloc-DOX Production
Welcome to the technical support center for Alloc-DOX (Alloc-protected Doxorubicin) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this compound. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Alloc protecting group used?
A1: this compound is a derivative of the chemotherapy drug Doxorubicin (B1662922) (DOX) where a reactive functional group, typically the primary amine on the daunosamine (B1196630) sugar, is protected by an allyloxycarbonyl (Alloc) group. This protection is crucial during multi-step syntheses of doxorubicin derivatives to prevent unwanted side reactions at the protected site. The Alloc group can be selectively removed under specific conditions that do not affect other sensitive parts of the molecule.
Q2: What are the main challenges in scaling up this compound production?
A2: Scaling up the production of this compound and other doxorubicin derivatives presents several key challenges. These include ensuring consistent process optimization and reproducibility from lab to large scale, adhering to stringent regulatory compliance (cGMP), managing the supply chain for starting materials, and controlling costs associated with larger equipment and facilities[1][2]. The chemical synthesis itself can be complex, often involving multiple steps with potential for side reactions and purification difficulties[3][4].
Q3: What are the typical yields for this compound synthesis?
A3: The yield for Alloc-protected doxorubicin derivatives can vary significantly depending on the specific synthetic route and scale. One study reported an isolated yield of 33% for a protected peptidyl prodrug of doxazolidine (B1251695) after radial silica (B1680970) gel chromatography, noting it was a slow reaction that took 7-10 days to reach 85-90% completion[3]. Another synthesis of a similar protected compound reported a 46% yield after preparative HPLC purification[3].
Q4: How is the Alloc group typically removed (deprotection)?
A4: The deprotection of the Alloc group is commonly achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃)[5]. This method allows for the removal of the Alloc group under mild conditions, which is essential for preserving the integrity of the complex doxorubicin molecule[5].
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Synthesis Reaction
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The reaction may be slow and require extended time to reach completion.[3] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to determine the optimal reaction time.[4] Consider extending the reaction duration, as some syntheses of similar compounds can take up to 7-10 days.[3] |
| Side Reactions: The polyfunctional nature of doxorubicin can lead to unwanted side reactions, consuming the starting material.[4] | Ensure the starting doxorubicin is in its free base form to improve reactivity.[4] Optimize the reaction conditions, such as solvent and temperature, to favor the desired reaction pathway. |
| Degradation of Doxorubicin: Doxorubicin and its derivatives can be sensitive to light and pH. | Protect the reaction mixture from light. Ensure the pH of the reaction and subsequent workup steps is controlled to prevent degradation. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials: Excess doxorubicin or acyl donor can co-elute with the product. | Use a hexane (B92381) wash to remove excess acyl donor before column chromatography.[4] Optimize the stoichiometry of the reactants to minimize unreacted starting materials. |
| Poor Separation on Silica Gel Chromatography: The polarity of this compound and impurities may be very similar. | Use a different solvent system for elution. A common eluent for doxorubicin derivatives is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 6:1 CHCl₃:MeOH).[4] Consider using preparative High-Performance Liquid Chromatography (HPLC) for higher purity, as it has been shown to be effective for similar compounds.[3] |
| Product is not Binding to the Column: The chosen stationary phase may not be appropriate for this compound. | Ensure the column is properly equilibrated with the starting solvent. If using an affinity column (less common for small molecules), verify the tag is accessible.[6] |
Problem 3: Instability of this compound During Storage
| Potential Cause | Suggested Solution |
| Hydrolysis: The presence of moisture can lead to the hydrolysis of the Alloc group or other labile parts of the molecule. | Store the purified this compound as a lyophilized powder in a desiccator. Use anhydrous solvents for any subsequent steps. |
| Light Sensitivity: Doxorubicin is known to be light-sensitive.[7] | Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. |
| Temperature Instability: Elevated temperatures can accelerate degradation. | Store the compound at low temperatures (e.g., -20°C or -80°C) for long-term stability. |
Quantitative Data
| Parameter | Value | Context | Reference |
| Reaction Completion Time | 7-10 days | For 85-90% completion of a protected peptidyl prodrug of doxazolidine. | [3] |
| Isolated Yield (Chromatography) | 33% | After radial silica gel chromatography for a protected peptidyl prodrug of doxazolidine. | [3] |
| Isolated Yield (HPLC) | 46% | After preparative HPLC purification for a protected peptidyl prodrug of doxazolidine. | [3] |
| Eluent for Silica Gel Chromatography | 6:1 CHCl₃:MeOH | For the purification of doxorubicin-14-butyrate. | [4] |
Experimental Protocols
Protocol 1: General Synthesis of an Acyl Doxorubicin Derivative (Adapted for this compound)
This protocol is a generalized procedure based on the synthesis of doxorubicin derivatives and should be adapted for the specific requirements of this compound synthesis.
-
Preparation of Doxorubicin Free Base:
-
Dissolve commercially available doxorubicin HCl salt in a suitable solvent like Tetrahydrofuran (THF).
-
Add potassium tert-butoxide to obtain the doxorubicin free base.
-
Recover the doxorubicin free base by removing the THF under a stream of argon.[4]
-
-
Acylation Reaction (Alloc Protection):
-
Suspend the doxorubicin free base in an appropriate solvent such as toluene.
-
Add the activated Alloc donor compound (e.g., Alloc-Cl or Alloc₂O).
-
Allow the reaction to proceed with stirring for 24 hours or until completion is observed by TLC or LC/MS.[4]
-
-
Workup and Purification:
Protocol 2: Deprotection of the Alloc Group
This protocol is based on standard procedures for Alloc group removal from peptides and can be adapted for this compound.
-
Reaction Setup:
-
Dissolve the Alloc-protected compound in a mixture of DMF and CH₂Cl₂.
-
Prepare a solution of Pd(PPh₃)₄ (1.0 equivalent) and PhSiH₃ (5 equivalents) in the same solvent mixture.[5]
-
-
Deprotection Reaction:
-
Add the palladium and silane (B1218182) solution to the Alloc-protected compound.
-
Stir the reaction at room temperature for 1-3 hours.[5]
-
Monitor the reaction by TLC or LC/MS to confirm the removal of the Alloc group.
-
-
Purification:
-
Upon completion, concentrate the reaction mixture.
-
Purify the deprotected doxorubicin derivative using an appropriate chromatographic method to remove the catalyst and byproducts.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 3. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. goldbio.com [goldbio.com]
- 7. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alloc-DOX Therapy Utilizing Palladium Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of palladium catalysts in Alloc-doxorubicin (Alloc-DOX) therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium-induced toxicity in this compound therapy?
A1: The toxicity of palladium catalysts primarily stems from the generation of reactive oxygen species (ROS), which can lead to oxidative stress, DNA damage, and apoptosis.[1][2][3] Additionally, palladium ions, which can be released from nanoparticles, have been shown to be more toxic than the nanoparticles themselves, potentially by interfering with cellular processes and accumulating in organelles like mitochondria.[1][4] Some palladium complexes can also induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[5]
Q2: How can the biocompatibility of palladium catalysts be improved?
A2: The biocompatibility of palladium nanoparticles (PdNPs) can be enhanced through surface functionalization with polymers like polyethylene (B3416737) glycol (PEG) or chitosan.[6][7] These coatings improve stability and reduce non-specific interactions with cells. Encapsulating palladium complexes in biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) can also mitigate toxicity.
Q3: What are the advantages of using a bioorthogonal system with palladium catalysts for prodrug activation?
A3: A bioorthogonal approach, where the catalyst and prodrug are independently delivered to the tumor site, significantly enhances the safety of the therapy.[8][9] This strategy minimizes systemic toxicity by ensuring that the active, cytotoxic drug is only released at the target location. The prodrug itself is designed to be biologically inert, reducing off-target effects.[8][9]
Q4: Does the size and shape of palladium nanoparticles influence their toxicity?
A4: Yes, the physicochemical properties of PdNPs, including their size and shape, can impact their toxicological profile.[10][11] Smaller nanoparticles may exhibit higher toxicity due to their larger surface area-to-volume ratio and greater ability to penetrate cells.[12] Different shapes of nanoparticles can also lead to varying degrees of cellular uptake and subsequent biological responses.
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity in control (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Step |
| Palladium catalyst concentration is too high. | Determine the IC50 value of the palladium catalyst alone on the specific cell line. Start with a concentration well below the IC50 for the this compound activation experiment. |
| Suboptimal catalyst formulation. | Ensure proper surface functionalization (e.g., PEGylation) of the PdNPs to enhance biocompatibility. Verify the integrity of the nanoparticle coating. |
| Release of toxic palladium ions. | Synthesize PdNPs with higher stability to minimize ion leaching. Consider using a catalyst system where the palladium is strongly chelated or encapsulated. |
| Contamination of the catalyst solution. | Ensure the catalyst solution is sterile and free of endotoxins, which can induce inflammatory responses and cell death. |
Issue 2: Inefficient deallylation of this compound and poor therapeutic efficacy.
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning. | Biological thiols, such as glutathione, can bind to the palladium surface and inhibit its catalytic activity. Increase the catalyst-to-prodrug ratio or use a catalyst design that is more resistant to thiol poisoning. |
| Poor co-localization of catalyst and prodrug. | If using a two-component system, ensure that both the catalyst and the this compound prodrug are efficiently delivered to the target cells. This can be improved by using targeted delivery systems for both components. |
| Suboptimal reaction conditions. | The deallylation reaction is dependent on factors like pH and temperature. While physiological conditions are fixed in vivo, ensure optimal conditions are maintained during in vitro experiments. |
| Incorrect catalyst-to-prodrug ratio. | Titrate the concentration of the palladium catalyst to find the optimal ratio for efficient deallylation without causing excessive toxicity. |
Issue 3: Significant in vivo toxicity (e.g., weight loss, organ damage) in animal models.
| Possible Cause | Troubleshooting Step | | Systemic distribution of the palladium catalyst. | Utilize a targeted delivery strategy to accumulate the catalyst specifically at the tumor site, thereby reducing its concentration in healthy organs. The biodistribution of the catalyst can be assessed through techniques like ICP-MS. | | Inflammatory response to the nanoparticles. | Coat the PdNPs with biocompatible polymers to minimize recognition by the immune system. Monitor inflammatory markers (e.g., cytokines) in treated animals. | | High dose of this compound or catalyst. | Optimize the dosing regimen for both the catalyst and the prodrug to achieve a therapeutic effect with minimal toxicity. Conduct dose-escalation studies to determine the maximum tolerated dose (MTD). | | Off-target activation of this compound. | If there is premature release of doxorubicin (B1662922) in circulation, it can lead to systemic toxicity. Ensure the stability of the this compound prodrug in the absence of the palladium catalyst. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Palladium Nanoparticles
| Cell Line | Nanoparticle Type/Size | Concentration | Viability (%) | Citation |
| Primary Bronchial Epithelial Cells | PdNPs | 25 µg/mL | <10 | [13] |
| A549 (Lung Carcinoma) | PdNPs | 25 µg/mL | ~90 | [13] |
| Fibroblasts | PdNPs | Not specified | Dose- and time-dependent decrease | [14] |
| Lung Epithelial Cells | PdNPs | Not specified | Dose- and time-dependent decrease | [14] |
| Peripheral Blood Mononuclear Cells | PdNPs (10 µg/mL) | 10 µg/mL | Not specified (cell cycle arrest) | [15] |
| HepG2 | Prodrug 2b (100 nM) + Pd resins (0.75 mg/mL) | 100 nM + 0.75 mg/mL | Significant decrease | [8] |
| K562 | Prodrug 2b (100 nM) + Pd resins (0.75 mg/mL) | 100 nM + 0.75 mg/mL | Significant decrease | [8] |
Table 2: In Vivo Toxicity Observations of Palladium Nanoparticles in Rats
| Nanoparticle Type/Size | Dose | Observation | Citation |
| 20@PdNPs and 80@PdNPs | 10 µg/kg (oral) | Skin lesions, irritability, itching | [10] |
| 20@PdNPs | 10 µg/kg (oral) | More pronounced decrease in body weight | [10] |
| 20@PdNPs, 80@PdNPs, and PdNRs | 10 µg/mL (oral) | Elevated total bilirubin (B190676) levels | [10] |
Experimental Protocols
Protocol 1: Synthesis of Palladium Nanoparticles by Chemical Reduction
This protocol describes the synthesis of PdNPs using a chemical reduction method with sodium borohydride (B1222165) as the reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a stabilizing agent.[16]
Materials:
-
Tetraamminepalladium(II) dinitrate
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of tetraamminepalladium(II) dinitrate.
-
Addition of Stabilizing Agent: To the precursor solution, add an aqueous solution of PVP to achieve a molar ratio of 10:1 (PVP:Pd). Stir the solution vigorously for 30 minutes.
-
Reduction: While stirring, add a freshly prepared, ice-cold 10 mM aqueous solution of sodium borohydride dropwise to the palladium-PVP solution. The formation of a dark brown solution indicates the formation of PdNPs.
-
Purification: Centrifuge the nanoparticle solution to pellet the PdNPs. Wash the nanoparticles multiple times with deionized water to remove unreacted reagents and excess PVP.
-
Characterization: Resuspend the purified PdNPs in a suitable solvent and characterize their size, shape, and concentration using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of this compound in the presence of a palladium catalyst using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound prodrug
-
Palladium catalyst (e.g., PdNPs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and the palladium catalyst in complete cell culture medium. Add the treatments to the cells. Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with this compound only
-
Cells treated with the palladium catalyst only
-
Cells treated with doxorubicin (positive control)
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 values.
Visualizations
Caption: Experimental workflow for evaluating this compound therapy with palladium catalysts.
Caption: Simplified signaling pathway of this compound activation and doxorubicin's mechanism of action.
Caption: Potential signaling pathways involved in palladium catalyst-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An oxygen-chelate complex, palladium bis-acetylacetonate, induces apoptosis in H460 cells via endoplasmic reticulum stress pathway rather than interacting with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum Group Metals Nanoparticles in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Mediated Bioorthogonal System for Prodrug Activation of N-Benzylbenzamide-Containing Tubulin Polymerization Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium Nanoparticles and Lung Health: Assessing Morphology-Dependent Subacute Toxicity in Rats and Toxicity Modulation by Naringin – Paving the Way for Cleaner Vehicular Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fastercapital.com [fastercapital.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro evaluation of the potential toxic effects of palladium nanoparticles on fibroblasts and lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium Nanoparticles Induce Disturbances in Cell Cycle Entry and Progression of Peripheral Blood Mononuclear Cells: Paramount Role of Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
refining Alloc-DOX dosage and administration schedule
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Alloc-DOX dosage and administration schedules. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or N-Alloc doxorubicin (B1662922), is a prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). In this formulation, the primary amine group of doxorubicin is protected by an allyloxycarbonyl (Alloc) group. This modification renders the drug inactive, reducing its systemic toxicity. The active doxorubicin is released at the target site through a bioorthogonal catalysis reaction, typically mediated by a palladium catalyst.
Q2: What is the mechanism of action of this compound?
The mechanism of this compound is a two-step process. First, the inactive prodrug is administered systemically. It is designed to be stable under physiological conditions. Second, a catalyst, often in the form of palladium nanoparticles (nano-Pd), is delivered to the tumor site. The nano-Pd catalyzes the cleavage of the Alloc protecting group from this compound, releasing the active doxorubicin. The released doxorubicin then exerts its cytotoxic effects through its established mechanisms of action, which include DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.[1]
Q3: What are the advantages of using this compound over conventional doxorubicin?
The primary advantage of the this compound system is its potential for targeted drug activation, which can lead to:
-
Reduced systemic toxicity: By keeping the drug in an inactive state until it reaches the tumor, damage to healthy tissues can be minimized.
-
Improved therapeutic index: The ability to concentrate the active drug at the tumor site can enhance its efficacy while reducing side effects.
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Spatio-temporal control over drug release: The activation of the drug is dependent on the presence of the catalyst, allowing for controlled release of the active agent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed in vitro. | 1. Inefficient catalyst activity: The palladium catalyst may not be effectively activating the this compound. 2. Incorrect catalyst concentration: The concentration of the palladium catalyst may be too low. 3. Degradation of this compound or catalyst: Improper storage or handling may have led to the degradation of the compounds. 4. Cell line resistance: The cancer cell line being used may have inherent resistance to doxorubicin. | 1. Verify catalyst activity: Test the catalyst with a known substrate to confirm its activity. Ensure the catalyst is properly dispersed in the culture medium. 2. Optimize catalyst concentration: Perform a dose-response experiment to determine the optimal concentration of the palladium catalyst for your specific cell line and this compound concentration. 3. Ensure proper storage: Store this compound and the palladium catalyst according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[1] 4. Use a sensitive cell line as a positive control: Test the system on a cell line known to be sensitive to doxorubicin to confirm that the activation system is working. |
| High background toxicity in vitro (toxicity in the absence of catalyst). | 1. Instability of this compound: The this compound may be unstable in the culture medium, leading to premature release of doxorubicin. 2. Contamination: The this compound sample may be contaminated with free doxorubicin. | 1. Test this compound stability: Incubate this compound in the culture medium for the duration of the experiment and measure the amount of free doxorubicin released. 2. Verify purity: Use a fresh, high-purity batch of this compound. |
| Inconsistent results in vivo. | 1. Poor co-localization of this compound and catalyst: The prodrug and the catalyst may not be reaching the tumor site at the same time or in sufficient concentrations. 2. Suboptimal dosing or administration schedule: The doses or timing of administration of this compound and the catalyst may not be optimized. 3. Catalyst deactivation in vivo: The palladium catalyst may be inhibited by biological molecules in the in vivo environment. | 1. Optimize delivery strategy: Consider using nanoparticle formulations to improve the co-delivery of this compound and the catalyst to the tumor. Sequential administration, with the catalyst administered first to allow for tumor accumulation, may also improve results. 2. Perform dose-escalation and schedule optimization studies: Systematically vary the doses and the timing of administration of both components to find the most effective regimen for your tumor model. 3. Use a robust catalyst formulation: Encapsulating the palladium catalyst in a protective shell, such as a polymer, can help shield it from deactivating interactions in vivo. |
| Unexpected toxicity in vivo. | 1. Off-target activation: The palladium catalyst may be accumulating in and activating this compound in healthy tissues. 2. Toxicity of the catalyst or delivery vehicle: The palladium catalyst or the nanoparticles used for delivery may have inherent toxicity. | 1. Assess biodistribution: Perform studies to determine the distribution of the catalyst in different organs. Modify the targeting strategy to improve tumor specificity. 2. Conduct toxicity studies of the catalyst and vehicle alone: Administer the catalyst and/or delivery vehicle without this compound to determine their baseline toxicity. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Notes | Reference |
| HT1080 (Human Fibrosarcoma) | This compound + 50 µM Pd-NP | ~3 | 72 | Pd-NP refers to nano-palladium particles. | Miller et al., 2017[2] |
| HT1080 (Human Fibrosarcoma) | Doxorubicin | ~0.1 | 72 | For comparison. | Miller et al., 2017[2] |
| B16F10 (Murine Melanoma) | This compound + PT-MNs | Not reported (significant cell death observed) | 24 | PT-MNs refers to a bioorthogonal catalytic patch containing palladium. | Chen et al., 2021 |
| B16F10 (Murine Melanoma) | Doxorubicin | Not reported | 24 | For comparison. | Chen et al., 2021 |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment Group | Dosage and Schedule | Outcome | Reference |
| Subcutaneous HT1080 in mice | This compound + Pd-NP | This compound: 48 µmol/kg, i.v., once weekly for 3 weeks. Pd-NP: 10 mg/kg, i.v., administered 24h prior to each this compound dose. | Significant tumor growth inhibition, comparable to doxorubicin treatment. | Miller et al., 2017[2] |
| Subcutaneous B16F10 in mice | This compound + PT-MNs | This compound: 5 mg/kg, i.p., every 3 days for 5 doses. PT-MNs: Applied to the tumor site. | Significant tumor growth inhibition. | Chen et al., 2021 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cancer cells (e.g., HT1080) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the palladium catalyst (e.g., nano-palladium) in sterile water or PBS.
-
-
Treatment:
-
Add the palladium catalyst to the cell culture medium to the desired final concentration (e.g., 50 µM).
-
Add serial dilutions of this compound to the wells.
-
Include control groups: cells treated with this compound alone, palladium catalyst alone, and vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
2. In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 HT1080 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Groups: When tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Palladium catalyst alone
-
This compound + Palladium catalyst
-
Doxorubicin (positive control)
-
-
Administration:
-
Administer the palladium catalyst (e.g., 10 mg/kg Pd-NP) intravenously (i.v.) via the tail vein.
-
After a set time (e.g., 24 hours) to allow for catalyst accumulation in the tumor, administer this compound (e.g., 48 µmol/kg) intravenously.
-
Repeat the treatment at the desired frequency (e.g., once weekly for 3 weeks).
-
-
Efficacy Evaluation:
-
Measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study. Collect blood and major organs for toxicity analysis.
Visualizations
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.
References
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Alloc-DOX and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxicity of Alloc-DOX (N-Alloc-doxorubicin), a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). The information presented herein is intended to offer an objective overview of their respective potencies and mechanisms of action, supported by available experimental data.
Executive Summary
Doxorubicin is a potent anthracycline antibiotic extensively used in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects, including cardiotoxicity.
This compound is a chemically modified version of doxorubicin, designed as a prodrug to mitigate off-target toxicity. The cytotoxic activity of this compound is intentionally suppressed and can be selectively activated under specific conditions, offering a potential strategy for targeted cancer therapy. This guide will delve into the in vitro data that highlights the differences in cytotoxicity between these two compounds.
Data Presentation: Cytotoxicity Profile
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. The following tables summarize the in vitro cytotoxicity data for this compound and doxorubicin.
This compound: A Prodrug Requiring Activation
This compound is engineered with a protecting allyloxycarbonyl (alloc) group on the daunosamine (B1196630) amino group of doxorubicin. This modification significantly reduces its ability to interact with DNA and topoisomerase II, thereby "caging" its cytotoxic effects.[1] Activation of this compound requires the cleavage of this protective group, which can be achieved through a palladium-based catalyst.
One key study demonstrated that in the absence of a catalyst, this compound exhibits greatly attenuated cytotoxicity. However, upon introduction of nano-palladium (Pd-NP) as a catalyst, the cytotoxicity of this compound is dramatically increased. In a cell growth and cytotoxicity assay, the presence of the palladium nanocatalyst resulted in a 690-fold decrease in the IC50 value of this compound, indicating a significant restoration of its anticancer activity.[1]
Table 1: In Vitro Cytotoxicity of this compound (proDOX) with and without Palladium Nanoparticle (Pd-NP) Catalyst
| Compound | Catalyst | Fold Change in IC50 | Reference |
| This compound (proDOX) | Pd-NP | 690-fold decrease | [1] |
Doxorubicin: Established Cytotoxicity Across Various Cancer Cell Lines
The cytotoxicity of doxorubicin has been extensively studied across a wide range of cancer cell lines. IC50 values can vary depending on the cell line's origin, metabolic activity, and the specific experimental conditions, such as incubation time. The following table provides a selection of reported IC50 values for doxorubicin to serve as a benchmark for its potent anticancer activity.
Table 2: Selected In Vitro Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.50 | Not Specified | [2] |
| HeLa | Cervical Carcinoma | 2.9 | Not Specified | [2] |
| A549 | Lung Carcinoma | > 20 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 1.3 ± 0.18 | 24 hours | |
| Huh7 | Hepatocellular Carcinoma | 5.2 ± 0.49 | 24 hours | |
| HCT116 | Colon Carcinoma | 24.30 (µg/ml) | Not Specified | |
| PC3 | Prostate Carcinoma | 2.64 (µg/ml) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Cell Growth and Cytotoxicity Assay for this compound Activation
This protocol is based on the methodology used to demonstrate the catalytic activation of this compound (proDOX).
1. Cell Seeding:
-
Seed cancer cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density to ensure logarithmic growth during the experiment.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound and Catalyst Preparation:
-
Prepare stock solutions of this compound (proDOX) and doxorubicin in a suitable solvent (e.g., DMSO).
-
Prepare a suspension of palladium nanoparticles (Pd-NP) in a biocompatible solution.
-
For improved solubility and delivery, this compound can be nanoencapsulated using PLGA-PEG polymers.
3. Treatment:
-
Treat the cells with serial dilutions of this compound in the presence or absence of a fixed concentration of the Pd-NP catalyst.
-
Include control groups treated with doxorubicin alone, Pd-NP alone, and vehicle control.
4. Incubation:
-
Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
5. Viability Assessment (e.g., using a Resazurin-based assay):
-
After the incubation period, add a resazurin-based cell viability reagent to each well.
-
Incubate for a further 2-4 hours to allow for the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: General MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound (doxorubicin or this compound) for a defined period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 values as described in the previous protocol.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound activation.
Caption: Experimental workflow for comparing in vitro cytotoxicity.
Caption: Proposed mechanism of this compound activation and action.
References
A Comparative Guide to In Vivo Activation Mechanisms of Doxorubicin Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The development of prodrugs for the highly potent but toxic chemotherapeutic agent doxorubicin (B1662922) (DOX) is a critical strategy to enhance its therapeutic index. By masking the drug's activity until it reaches the tumor microenvironment, prodrugs aim to minimize systemic toxicity and improve anti-tumor efficacy. This guide provides an objective comparison of various in vivo activation mechanisms for doxorubicin prodrugs, supported by experimental data.
Activation Mechanisms: A Comparative Overview
The activation of doxorubicin prodrugs in vivo is primarily achieved through several distinct strategies, each exploiting different physiological or externally applied triggers. This comparison focuses on palladium-activated, enzyme-cleavable, pH-sensitive, and reduction-sensitive strategies.
Palladium-Activated Prodrugs (e.g., "Alloc-DOX")
This strategy involves the use of a palladium (Pd) catalyst to cleave a protecting group from the doxorubicin molecule, releasing the active drug. The "Alloc" (allyloxycarbonyl) group is a well-known protecting group in chemical synthesis, and its removal is efficiently catalyzed by palladium. In a therapeutic context, this approach relies on the delivery of a palladium catalyst to the tumor site, followed by systemic administration of the this compound prodrug. The activation is therefore spatially controlled by the location of the catalyst.
Recent studies have demonstrated the feasibility of using nanoencapsulated palladium as a catalyst for in vivo chemistry. These nanoparticles can accumulate in tumors through the enhanced permeability and retention (EPR) effect. Once localized, they can activate a systemically administered prodrug, leading to localized tumor growth inhibition and extended survival in mouse models.[1] This approach offers high specificity, as the activation is contingent on the presence of the exogenous catalyst.
Enzyme-Cleavable Prodrugs
This is one of the most explored prodrug strategies, leveraging the overexpression of certain enzymes in the tumor microenvironment. Specific peptide or linker sequences are attached to doxorubicin, which are substrates for tumor-associated enzymes like cathepsins, matrix metalloproteinases (MMPs), or prostate-specific antigen (PSA).
For instance, a prodrug containing a Phe-Lys dipeptide linked to doxorubicin via a PABC spacer has been shown to be effectively cleaved by cathepsin B, an enzyme often upregulated in tumors. In vivo studies with this prodrug demonstrated superior antitumor activity compared to doxorubicin at equitoxic doses.[2] Another example is a peptide-doxorubicin conjugate designed to be cleaved by PSA, which showed significant reduction in PSA levels and tumor weight in nude mouse xenograft models of prostate cancer.[3]
pH-Sensitive Prodrugs
The acidic microenvironment of solid tumors (pH 6.5-6.8) and the even lower pH within endosomes and lysosomes (pH 5.0-6.0) provide an internal stimulus for prodrug activation. This is typically achieved by incorporating acid-labile linkers, such as hydrazones or cis-aconityl bonds, between doxorubicin and a carrier molecule.
A folate-conjugated bovine serum albumin (BSA) carrier linked to doxorubicin via a pH-sensitive cis-aconitic anhydride (B1165640) linker demonstrated pH-responsive drug release. This formulation selectively targeted tumor cells and tissue, leading to increased therapeutic efficacy in FA-positive tumors and reduced non-specific toxicity.[4] Similarly, polymeric micelles with doxorubicin conjugated via an imine linkage exhibit accelerated drug release at tumor pH and have shown better anti-tumor efficacy and less organ toxicity than free doxorubicin in mouse models of breast cancer.[5]
Reduction-Sensitive Prodrugs
The intracellular environment, particularly within tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream. This redox potential difference is exploited by incorporating disulfide bonds into the prodrug design. These bonds are stable in the circulation but are rapidly cleaved inside tumor cells, releasing the active drug.
PEGylated doxorubicin prodrugs that self-assemble into micelles with a disulfide linker have been developed. These micelles are stable in circulation but are quickly degraded in a reducing environment, leading to controlled drug release inside target cells. Another approach involves glutathione-sensitive nanoparticles, which, after uptake by tumor cells, are cleaved by GSH to release a lethal dose of doxorubicin, thereby improving anti-tumor effects and lowering in vivo toxicity.
Quantitative Data Presentation
The following tables summarize key in vivo performance data for different doxorubicin prodrug activation strategies based on published studies. It is important to note that direct comparisons are challenging due to variations in tumor models, dosing regimens, and experimental protocols across different studies.
Table 1: In Vivo Efficacy of Doxorubicin Prodrugs
| Activation Mechanism | Prodrug System | Tumor Model | Key Efficacy Results | Reference |
| Palladium-Activated | Pd-NP activated prodrug | Cancer mouse models | Inhibits tumor growth, extends survival. | |
| Enzyme-Cleavable | Cathepsin B-cleavable (Phe-Lys-PABC-DOX) | MDA-MB 435 xenograft | Superior antitumor activity (T/C 15%) vs. DOX (T/C 49%). | |
| Enzyme-Cleavable | PSA-cleavable peptide-DOX | LNCaP xenograft | 95% reduction in PSA levels, 87% reduction in tumor weight. | |
| pH-Sensitive | FA-BSA-CAD | FA-positive tumors | Increased therapeutic efficacy compared to non-conjugated DOX. | |
| pH-Sensitive | PLL(CB/DOX)-b-PMPC micelles | Breast cancer mouse model | Better anti-tumor efficacy than free drug. | |
| Reduction-Sensitive | PPSSD NPs | 4T1 tumor-bearing mice | Excellent anti-tumor effects, superior to free DOX. |
T/C: Treatment vs. Control tumor growth ratio.
Table 2: In Vivo Toxicity Profile of Doxorubicin Prodrugs
| Activation Mechanism | Prodrug System | Animal Model | Key Toxicity Findings | Reference |
| Palladium-Activated | Pd-NP activated prodrug | Mouse | Mitigated toxicity compared to standard doxorubicin formulations. | |
| Enzyme-Cleavable | DOXO-EMCH (albumin-binding) | Rat | NOAEL of 4 x 2.5 mg/kg, equivalent to the MTD of doxorubicin. | |
| Enzyme-Cleavable | C-Dox (β-lactamase activated) | Athymic nu/nu mice | At least 7-fold less toxic than DOX on a molar basis. | |
| pH-Sensitive | FA-BSA-CAD | Mouse | Reduction in non-specific toxicity to normal cells. | |
| pH-Sensitive | PLL(CB/DOX)-b-PMPC micelles | Mouse | Less organ toxicity than free drug. | |
| Reduction-Sensitive | PPSSD NPs | Kunming mice | Did not induce obvious in vivo toxicity. |
NOAEL: No Observable Adverse Effect Level; MTD: Maximum Tolerated Dose.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of prodrug performance. Below are generalized methodologies for key experiments cited in the validation of doxorubicin prodrugs in vivo.
In Vivo Antitumor Efficacy Studies
-
Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used for xenograft studies with human cancer cell lines. Syngeneic models in immunocompetent mice are used to study the interaction with the immune system.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1x10^6 to 5x10^6) are injected subcutaneously or orthotopically into the mice.
-
Treatment Groups: Mice are randomized into several groups, including a vehicle control (e.g., saline or PBS), a free doxorubicin group, and one or more prodrug treatment groups.
-
Dosing and Administration: The drugs are administered, typically intravenously (i.v.) or intraperitoneally (i.p.), at specified doses and schedules. Doses for prodrugs are often calculated as doxorubicin equivalents.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed. Tumors are then excised and weighed. In survival studies, mice are monitored until a humane endpoint is reached.
Toxicity Studies (Maximum Tolerated Dose - MTD)
-
Animal Model: Healthy mice or rats are typically used.
-
Dose Escalation: Animals are divided into groups and receive escalating doses of the prodrug.
-
Monitoring: Animals are observed for clinical signs of toxicity, and body weight is recorded regularly.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 15-20% body weight loss) or mortality.
-
Analysis: At the end of the study, blood samples may be collected for hematological and biochemical analysis, and organs are harvested for histopathological examination.
Pharmacokinetic (PK) and Biodistribution Studies
-
Animal Model: Typically mice or rats.
-
Drug Administration: A single dose of the prodrug or free doxorubicin is administered (usually i.v.).
-
Sample Collection: Blood samples are collected at various time points post-injection. For biodistribution, animals are euthanized at specific time points, and major organs (tumor, heart, liver, kidneys, etc.) are harvested.
-
Drug Quantification: The concentration of the prodrug and released doxorubicin in plasma and tissue homogenates is determined using analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: PK parameters such as half-life, area under the curve (AUC), and clearance are calculated from the plasma concentration-time profiles. Biodistribution is reported as the amount or percentage of the injected dose per gram of tissue.
Visualizations
Signaling Pathways and Activation Mechanisms
Caption: Palladium-catalyzed activation of this compound prodrug in the tumor microenvironment.
Caption: Overview of common endogenous activation triggers for doxorubicin prodrugs.
Experimental Workflow
Caption: A generalized experimental workflow for the in vivo validation of doxorubicin prodrugs.
References
- 1. Nano-palladium is a cellular catalyst for in vivo chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo study of an albumin-binding prodrug of doxorubicin that is cleaved by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of a prodrug of doxorubicin designed to provide reduced systemic toxicity and greater target efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pH-sensitive doxorubicin prodrug based on folate-conjugated BSA for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-sensitive doxorubicin-conjugated prodrug micelles with charge-conversion for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of All-trans-Retinoic Acid and Doxorubicin Co-Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The co-delivery of all-trans-retinoic acid (ATRA) and doxorubicin (B1662922) (DOX) presents a promising strategy in cancer therapy. ATRA, a potent differentiating agent, can enhance the susceptibility of cancer cells, particularly cancer stem cells, to the cytotoxic effects of conventional chemotherapeutics like DOX. This guide provides a comparative analysis of three distinct nanocarrier systems designed for the simultaneous delivery of ATRA and DOX: pH-Sensitive Nanodiamonds (NPA@D), Liposomes (diATRA-PC/DOX), and Folic acid-modified Polymeric Micelles (FA-CSOSA/ATRA/DOX).
Performance Comparison of Alloc-DOX Delivery Systems
The following tables summarize the key physicochemical and biological performance metrics of the three delivery systems, based on available experimental data.
| Physicochemical Properties | pH-Sensitive Nanodiamonds (NPA@D) | Liposomes (diATRA-PC/DOX) | Polymeric Micelles (FA-CSOSA/ATRA/DOX) |
| Particle Size (nm) | 272.6 ± 2.7[1] | 50-100[2] | ~150-340 |
| Zeta Potential (mV) | -19.9[1] | ~17 | +22.0 ± 0.7 |
| Drug Loading Content (DLC %) | Not explicitly stated | 13.8 ± 0.2% (DOX) | ~4.8% (Paclitaxel, as a model drug)[3] |
| Encapsulation Efficiency (EE %) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| In Vitro Performance | pH-Sensitive Nanodiamonds (NPA@D) | Liposomes (diATRA-PC/DOX) | Polymeric Micelles (FA-CSOSA/ATRA/DOX) |
| Drug Release Profile | pH-sensitive: ~80% ATR and DOX release at pH 5.0 in 30h; minimal release at pH 7.4[1] | pH-sensitive: ~60% ATRA release at pH 5.0 in 72h; <10% release at pH 7.4 | Not explicitly stated for ATRA/DOX |
| Cellular Uptake | Efficiently internalized by MCF-7 and MCF-7/ADR cells | Enhanced cellular uptake in DOX-resistant MCF-7/ADR cells | Folate-receptor mediated uptake |
| Cytotoxicity (IC50) | Markedly inhibits MCF-7 growth; overcomes drug resistance in MCF-7/ADR cells | More effective in inhibiting cell growth than individual drugs in MCF-7 cells | Synergistic apoptosis induction in 4T1 cells |
| In Vivo Performance | pH-Sensitive Nanodiamonds (NPA@D) | Liposomes (diATRA-PC/DOX) | Polymeric Micelles (FA-CSOSA/ATRA/DOX) |
| Tumor Model | Murine liver and mammary cancer models | Human breast cancer xenograft (MCF-7/ADR) | 4T1 murine breast cancer model |
| Tumor Growth Inhibition | Significantly increased tumor growth inhibition compared to free DOX | Delayed appearance and reduced incidence of mammary carcinomas | 85.5% tumor inhibition |
| Key Advantages | pH-triggered drug release, overcomes drug resistance | Reverses drug resistance, longer circulation time | Active targeting to cancer cells, synergistic efficacy |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Principle: To quantify the amount of drug encapsulated within the nanoparticles, the nanoparticles are first separated from the solution containing the free, unencapsulated drug. The amount of drug in the nanoparticles is then determined directly or indirectly.
-
Detailed Protocol (Indirect Method - UV-Vis Spectroscopy):
-
A known amount of drug-loaded nanoparticles is centrifuged to pellet the nanoparticles.
-
The supernatant containing the free drug is carefully collected.
-
The concentration of the free drug in the supernatant is measured using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
A standard calibration curve of the free drug is used to determine the concentration.
-
Encapsulation Efficiency (EE%) is calculated as:
-
Drug Loading Content (DLC%) is calculated as:
-
In Vitro Drug Release Assay
-
Principle: This assay simulates the release of the drug from the nanoparticles under different physiological conditions (e.g., different pH values) over time.
-
Detailed Protocol (Dialysis Method):
-
A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) with a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the tumor microenvironment).
-
The entire setup is kept at 37°C with constant stirring.
-
At predetermined time intervals, a sample of the release medium is withdrawn, and the concentration of the released drug is measured using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
An equal volume of fresh release medium is added back to maintain a constant volume.
-
The cumulative percentage of drug release is plotted against time.
-
MTT Assay for Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Detailed Protocol:
-
Cancer cells (e.g., MCF-7 or MCF-7/ADR) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the free drugs, drug-loaded nanoparticles, or empty nanoparticles for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plate is incubated for another 2-4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT-containing medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts in the delivery and action of this compound systems.
Caption: Experimental workflow for evaluating this compound delivery systems.
References
A Head-to-Head Comparison of Doxorubicin Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is ongoing. Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. However, its clinical utility is often limited by severe side effects, most notably cardiotoxicity. To address this, numerous doxorubicin prodrugs have been developed. These modified versions of doxorubicin are designed to be inactive until they reach the tumor microenvironment, where they are converted to their active form, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.
This guide provides a head-to-head comparison of Alloc-DOX, a palladium-activated prodrug, with other major classes of doxorubicin prodrugs, including those activated by enzymes, pH, and the redox environment of tumors. The comparison is based on available preclinical and clinical data, with a focus on efficacy, toxicity, and pharmacokinetic profiles.
Activating Doxorubicin: A Tale of Four Strategies
The core principle behind doxorubicin prodrugs is targeted activation. The ideal prodrug remains stable in circulation and healthy tissues, only releasing the active doxorubicin molecule in the presence of specific triggers characteristic of the tumor microenvironment. Here, we examine four distinct activation strategies.
Palladium-Activated Prodrugs (e.g., this compound)
Palladium-activated prodrugs represent a novel approach utilizing bioorthogonal chemistry. In this strategy, an inert protecting group, such as an allyloxycarbonyl (Alloc) group, is attached to the doxorubicin molecule, rendering it inactive. The prodrug is then administered systemically. A palladium-based catalyst, often in the form of nanoparticles, is delivered specifically to the tumor site. The palladium catalyst then cleaves the Alloc group, releasing the active doxorubicin directly within the tumor.
Enzyme-Activated Prodrugs
This is the most established and widely studied class of doxorubicin prodrugs. These prodrugs are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells. Common activating enzymes include beta-glucuronidase, cathepsins, and various peptidases. For instance, HMR 1826 is activated by beta-glucuronidase, an enzyme found in necrotic regions of tumors.
pH-Sensitive Prodrugs
The tumor microenvironment is often more acidic than healthy tissues. pH-sensitive prodrugs exploit this difference by incorporating acid-labile linkers that are stable at physiological pH (around 7.4) but break down in the acidic tumor milieu (pH 6.5-7.0) to release doxorubicin.
Redox-Responsive Prodrugs
The intracellular environment of cancer cells is characterized by a higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. Redox-responsive prodrugs utilize disulfide bonds or other redox-sensitive linkers that are cleaved in the presence of high GSH levels, leading to the release of doxorubicin inside cancer cells.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies of various doxorubicin prodrugs. It is important to note that direct comparisons are challenging due to variations in experimental models, cell lines, and dosing regimens.
In Vitro Cytotoxicity
| Prodrug (Class) | Cell Line | IC50 (µM) | Fold Difference vs. Doxorubicin | Reference |
| This compound (Palladium-Activated) | A431 | ~15.1 (prodrug alone) | ~176-fold less toxic | [1] |
| A431 | ~0.074 (with activator) | Comparable | [1] | |
| Aldoxorubicin (B1662850) (Albumin-binding/pH-sensitive) | Various | Not explicitly stated, but less cytotoxic than DOX in vitro. | Less active in vitro | [2] |
| HMR 1826 (Enzyme-Activated) | OVCAR-3 | 10-100 fold less toxic than parent drug | 10-100 fold less toxic | [3] |
| DOX-S-S-PTX (Redox-Responsive) | MDA-MB-231 | Not specified | Effective killing of cancer cells | [4] |
| pH-Sensitive Micelles | HeLa | Higher than free DOX | Less toxic | [5] |
In Vivo Efficacy
| Prodrug (Class) | Tumor Model | Efficacy Metric | Result | Reference |
| Palladium-Activated System | Solid Tumors | Tumor Growth Inhibition | 63.2% inhibition | [6] |
| Aldoxorubicin (Albumin-binding/pH-sensitive) | Soft Tissue Sarcoma | Progression-Free Survival (PFS) | 5.6 months vs. 2.7 months for doxorubicin | [7] |
| HMR 1826 (Enzyme-Activated) | Human Tumor Xenografts | Tumor Growth Inhibition | Equal to or better than doxorubicin and Doxil | [8] |
| Redox-Responsive Prodrug | 4T1 Tumor-Bearing Mice | Mean Tumor Volume | 144.39 mm³ (prodrug) vs. saline control | [9] |
| pH-Sensitive Prodrug | Human Breast Tumors | Therapeutic Efficiency | More efficient than doxorubicin | [10] |
Pharmacokinetics
| Prodrug (Class) | Parameter | Value | Comparison to Doxorubicin | Reference |
| Aldoxorubicin (Albumin-binding/pH-sensitive) | Half-life (t½) | ~20-21 hours | Significantly longer | [11] |
| IPBA-Dox (Albumin-binding) | Terminal Half-life (t½β) | 17.5 hours | 5.5-fold longer | [12] |
| DOX-Val (Enzyme-Activated) | AUC | ~Half of prodrug converted to DOX in bloodstream | Complex pharmacokinetics | [13] |
| C-Dox (Enzyme-Activated) | Area-Under-the-Curve (AUC) | >320-fold greater | Significantly higher exposure of prodrug | [14] |
Experimental Protocols
General In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of doxorubicin and its prodrugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the doxorubicin prodrug, the parent drug (doxorubicin), and a vehicle control. For activatable prodrugs, the activating agent (e.g., palladium catalyst, specific enzyme) is added as required.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
General In Vivo Antitumor Efficacy Study
Animal models, typically immunodeficient mice bearing human tumor xenografts, are used to evaluate the in vivo efficacy of doxorubicin prodrugs.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: The mice are randomized into treatment groups (e.g., vehicle control, doxorubicin, prodrug).
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal). For prodrugs requiring an external activator, the activator is administered according to the specific protocol (e.g., intratumoral injection of a catalyst).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatments.
Visualizing the Pathways and Workflows
Signaling Pathway of Doxorubicin-Induced Cell Death
Caption: Doxorubicin's mechanism of inducing apoptosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical in vivo efficacy studies.
Logical Relationship of Prodrug Activation
Caption: The logic of targeted doxorubicin prodrug activation.
Conclusion
The development of doxorubicin prodrugs has opened up promising avenues for improving the therapeutic index of this important anticancer agent. Each activation strategy—palladium-catalyzed, enzyme-based, pH-sensitive, and redox-responsive—offers unique advantages and faces distinct challenges. Palladium-activated prodrugs like this compound represent a cutting-edge approach with the potential for high spatial and temporal control over drug release. However, the clinical translation of this technology requires further development and validation. Enzyme-activated and pH-sensitive prodrugs are more established and have shown considerable promise in preclinical and clinical studies. Redox-responsive systems offer the advantage of intracellular drug release.
The choice of the most suitable prodrug strategy will likely depend on the specific cancer type, its unique microenvironment, and the desired therapeutic outcome. Continued research and head-to-head comparative studies will be crucial for identifying the most effective doxorubicin prodrugs to advance into clinical practice and improve patient outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro and in vivo study of an albumin-binding prodrug of doxorubicin that is cleaved by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two anthracycline-based prodrugs for activation by a monoclonal antibody-beta-glucuronidase conjugate in the specific treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication of redox-responsive doxorubicin and paclitaxel prodrug nanoparticles with microfluidics for selective cancer therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Studies on the biological character of a new pH-sensitive doxorubicin prodrug with tumor targeting using a LC-MS/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three approaches to doxorubicin therapy: free doxorubicin, liposomal doxorubicin, and beta-glucuronidase-activated prodrug (HMR 1826) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precisely Tailoring Molecular Structure of Doxorubicin Prodrugs to Enable Stable Nanoassembly, Rapid Activation, and Potent Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellularly tumor-activated prodrugs for the selective chemotherapy of cancer: application to doxorubicin and preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Targeting and Safety of Doxorubicin through a Novel Albumin Binding Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo activities of a doxorubicin prodrug in combination with monoclonal antibody beta-lactamase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal Doxorubicin Demonstrates Superior Safety Profile Over Free Doxorubicin in Preclinical and Clinical Studies
For Immediate Release
A comprehensive evaluation of preclinical and clinical data reveals that liposomal doxorubicin (B1662922) formulations exhibit a significantly improved safety profile compared to free doxorubicin, most notably a marked reduction in cardiotoxicity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the two formulations, supported by experimental data, protocols, and mechanistic insights.
The encapsulation of doxorubicin within a liposomal carrier (L-DOX) fundamentally alters its pharmacokinetic and biodistribution properties, leading to reduced accumulation in non-target tissues such as the heart, thereby mitigating a major dose-limiting toxicity of the free drug (DOX).
Quantitative Safety Data Comparison
The following tables summarize the key safety findings from comparative studies between liposomal doxorubicin and free doxorubicin in various models.
Table 1: Comparative Cardiotoxicity in Beagle Dogs
| Parameter | Free Doxorubicin (1.5 - 1.75 mg/kg) | Liposomal Doxorubicin (1.5 - 1.75 mg/kg) | Reference |
| Myocardial Lesions (Vacuolization & Myofibrillar Loss) | Moderate to severe in all animals | No abnormalities or lesions suggestive of cardiomyopathy | [1][2] |
| Mortality due to Toxicity | 3 out of 5 dogs died or were euthanized in poor condition in one study | No deaths reported | [2] |
| Severity of Lesions (Scale 0-4) | Average score of 3.4 | Not applicable (no lesions) | [2] |
Table 2: Long-Term Toxicity and Survival in Mice
| Parameter | Free Doxorubicin (7.5 mg/kg) | Liposomal Doxorubicin (7.5 mg/kg) | Reference |
| Survival Rate (at 60 mg/kg cumulative dose) | 8% | 100% | [3] |
| Pathological Heart Muscle Damage | Severe | Less severe, in some cases reversible | |
| Nephrotoxicity | Frequent and severe | Insignificant | |
| Body Weight Loss | Significant | Reduced |
Table 3: Meta-Analysis of Adverse Events in Human Clinical Trials
| Adverse Event | Odds Ratio (Liposomal vs. Conventional) | 95% Confidence Interval | Significance | Reference |
| Congestive Heart Failure | 0.34 | 0.24 - 0.47 | Significantly lower for liposomal | |
| Alopecia | 0.25 | 0.10 - 0.62 | Significantly lower for liposomal | |
| Neutropenia | 0.62 | 0.45 - 0.85 | Significantly lower for liposomal | |
| Nausea and Vomiting | Not specified | Favorable for liposomal | Better safety profile | |
| Palmar-Plantar Erythrodysesthesia (PPE) | Higher incidence | Not specified | Dose-limiting side effect for some liposomal formulations |
Experimental Protocols
In Vivo Cardiotoxicity Study in Beagle Dogs
This section details a representative experimental design for evaluating doxorubicin-induced cardiotoxicity in a large animal model.
-
Animal Model: Male and female beagle dogs.
-
Drug Administration:
-
Free Doxorubicin Group: Administered intravenously at a dose of 1.5-1.75 mg/kg every 3 weeks for 7-8 cycles.
-
Liposomal Doxorubicin Group: Administered intravenously at a dose of 1.5-1.75 mg/kg every 3 weeks for 7-8 cycles.
-
Control Groups: Saline or empty liposomes administered on the same schedule.
-
-
Toxicity Evaluation:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in appetite, weight, and activity.
-
Hematology and Serum Chemistry: Blood samples collected serially for analysis.
-
Electrocardiogram (ECG): Performed to monitor for cardiac arrhythmias.
-
Histopathology: At the end of the study (between 157 and 164 days), animals are euthanized, and heart tissue is collected. Myocardial tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. The presence and severity of lesions such as cardiomyocyte vacuolization and myofibrillar loss are assessed and graded.
-
Long-Term Toxicity Study in Mice
The following protocol outlines a typical long-term study in a rodent model.
-
Animal Model: Inbred BALB/c and outbred Sabra mice.
-
Drug Administration:
-
Free Doxorubicin (F-DOX) Groups: Intravenous injections of 5, 7.5, and 10 mg/kg body weight every 2 weeks for up to 8 injections.
-
Liposomal Doxorubicin (L-DOX) Groups: Intravenous injections of 5, 7.5, and 10 mg/kg body weight every 2 weeks for up to 8 injections.
-
-
Observation Period: Animals are observed for 6 months.
-
Toxicity Evaluation:
-
Survival: Monitored daily, and the percentage of surviving animals is calculated.
-
Body and Organ Weight: Measured regularly.
-
Histopathology: At the end of the observation period, or upon death, heart, kidneys, and other organs are collected for pathological examination to assess tissue damage.
-
Blood Biochemistry: Blood samples are analyzed for biochemical alterations.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo safety evaluation.
References
Revolutionizing Doxorubicin Delivery: A Comparative Analysis of Alloc-DOX Tumor-Targeting Efficiency
For Immediate Release
In the landscape of cancer chemotherapy, doxorubicin (B1662922) (DOX) stands as a potent and widely used anthracycline antibiotic. However, its clinical application is often hampered by a narrow therapeutic window and significant cardiotoxicity. To address these limitations, various targeted delivery strategies have been developed. This guide provides a comprehensive comparison of a novel prodrug, Alloc-DOX (N-allyloxycarbonyl-doxorubicin), with established targeted formulations such as liposomal doxorubicin (e.g., Doxil®) and antibody-drug conjugates (ADCs), focusing on tumor-targeting efficiency and providing supporting experimental data for researchers, scientists, and drug development professionals.
The this compound Strategy: Bioorthogonal Activation at the Tumor Site
This compound is a caged version of doxorubicin, rendered temporarily inactive by the attachment of an allyloxycarbonyl (Alloc) protecting group. Its innovative therapeutic action lies in a bioorthogonal catalysis strategy. At the tumor site, a co-administered palladium catalyst cleaves the Alloc group, releasing the active doxorubicin directly within the tumor microenvironment. This localized activation mechanism is designed to enhance antitumor efficacy while minimizing systemic exposure and associated side effects.
Comparative Performance Metrics
To objectively evaluate the tumor-targeting efficiency of this compound, this guide summarizes key performance indicators from preclinical studies and compares them with data from alternative doxorubicin formulations.
Table 1: In Vivo Biodistribution of Doxorubicin Formulations in Tumor-Bearing Mice
| Formulation | Organ | Peak Concentration (% Injected Dose/g tissue) | Time to Peak Concentration (hours) |
| Free Doxorubicin | Tumor | ~2.0[1] | 1 |
| Heart | High (Cardiotoxicity Concern) | - | |
| Liver | High | - | |
| Spleen | High | - | |
| Liposomal Doxorubicin (Doxil®) | Tumor | ~6.0 - 8.0[2] | 24 |
| Heart | Significantly Reduced vs. Free DOX[3][4] | - | |
| Liver | High | - | |
| Spleen | High | - | |
| Doxorubicin-ADC (Trastuzumab-DOX) | Tumor | Enhanced in HER2+ tumors | - |
| Heart | Reduced vs. Free DOX | - | |
| Liver | Variable (depends on ADC clearance) | - | |
| Spleen | Variable | - | |
| This compound (with Palladium Catalyst) | Tumor | Significantly Enhanced (Qualitative) [5] | - |
| Heart | Significantly Reduced (Qualitative) | - | |
| Liver | Reduced Systemic Exposure (Qualitative) | - | |
| Spleen | Reduced Systemic Exposure (Qualitative) | - |
Note: Quantitative biodistribution data for this compound is still emerging in publicly available literature. The qualitative data indicates a favorable biodistribution profile with enhanced tumor accumulation and reduced systemic exposure.
Table 2: Antitumor Efficacy of Doxorubicin Formulations in Preclinical Models
| Formulation | Tumor Model | Tumor Growth Inhibition | Survival Benefit |
| Free Doxorubicin | Murine Mammary Tumor (SC115) | Dose-dependent | - |
| Liposomal Doxorubicin (Doxil®) | Murine Mammary Tumor (SC115) | Enhanced vs. Free DOX at equivalent doses | Increased vs. Free DOX |
| Doxorubicin-ADC (Anti-CD24-DOX) | Hepatocellular Carcinoma Xenograft | Significantly suppressed tumor growth vs. DOX | Prolonged survival vs. DOX |
| This compound (with Palladium Catalyst) | Melanoma Mouse Model | Superior tumor growth inhibition vs. DOX | - |
Note: While specific percentages of tumor growth inhibition for this compound are not consistently reported in a standardized format, studies consistently demonstrate its superior efficacy over free doxorubicin in preclinical models.
Experimental Methodologies
The validation of these tumor-targeting strategies relies on a series of well-defined experimental protocols.
Cellular Uptake and Cytotoxicity Assays
These assays are fundamental to assessing the ability of the doxorubicin formulation to enter cancer cells and induce cell death.
Protocol for Cellular Uptake of Doxorubicin Formulations:
-
Cell Culture: Cancer cell lines relevant to the study (e.g., HER2-positive for trastuzumab-DOX, or cell lines used in this compound studies) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and incubated with free doxorubicin, the targeted doxorubicin formulation (liposomal, ADC, or this compound with its catalyst), or a control vehicle for various time points.
-
Quantification: After incubation, cells are washed to remove extracellular drug. The intracellular doxorubicin is then quantified. This can be achieved through:
-
Fluorometry: Doxorubicin is naturally fluorescent. Cells are lysed, and the fluorescence of the lysate is measured and correlated to a standard curve of known doxorubicin concentrations.
-
Flow Cytometry: The fluorescence of individual cells is measured, providing information on the distribution of uptake within the cell population.
-
Confocal Microscopy: This technique allows for the visualization of doxorubicin's subcellular localization (e.g., in the cytoplasm or nucleus).
-
-
Data Analysis: The intracellular concentration of doxorubicin is normalized to the total protein content of the cell lysate and compared across different formulations.
DOT Diagram: Cellular Uptake Workflow
Caption: Workflow for assessing the cellular uptake of doxorubicin formulations.
In Vivo Biodistribution Studies
These studies are crucial for determining the organ and tumor accumulation of the drug formulations in a living organism.
Protocol for In Vivo Biodistribution:
-
Animal Model: Tumor-bearing mice are typically used. Tumors are established by injecting cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Administration: A single dose of the doxorubicin formulation (free DOX, liposomal DOX, ADC-DOX, or this compound with its catalyst) is administered intravenously.
-
Tissue Collection: At predetermined time points post-injection, cohorts of mice are euthanized. Tumors and major organs (heart, liver, spleen, kidneys, lungs) are harvested.
-
Drug Extraction and Quantification: The tissues are weighed and homogenized. Doxorubicin is extracted from the tissue homogenates using an appropriate solvent. The concentration of doxorubicin in the extracts is then quantified using methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The amount of doxorubicin in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
DOT Diagram: In Vivo Biodistribution Workflow
Caption: Workflow for in vivo biodistribution studies of doxorubicin formulations.
In Vivo Antitumor Efficacy Studies
These studies evaluate the therapeutic effectiveness of the drug formulations in inhibiting tumor growth and improving survival in animal models.
Protocol for Antitumor Efficacy:
-
Animal Model: Similar to biodistribution studies, tumor-bearing mice are used.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, free doxorubicin, and the targeted doxorubicin formulations.
-
Dosing Regimen: The drugs are administered according to a predetermined schedule (e.g., once or twice weekly).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Survival Monitoring: In some studies, mice are monitored for survival, and the endpoint is typically when the tumor reaches a certain size or the animal shows signs of distress.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to compare the tumor growth inhibition between groups. Survival data is often presented as Kaplan-Meier survival curves.
Signaling Pathways of Doxorubicin-Induced Cell Death
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger a cascade of signaling events that ultimately lead to programmed cell death (apoptosis). The targeted delivery of doxorubicin aims to concentrate these effects within the tumor cells, thereby enhancing the therapeutic index.
DOT Diagram: Doxorubicin-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Conclusion
The development of this compound represents a promising advancement in the targeted delivery of doxorubicin. Its unique bioorthogonal activation mechanism offers the potential for highly localized drug release within the tumor, thereby maximizing antitumor efficacy and minimizing systemic toxicity. While quantitative data is still emerging, qualitative evidence strongly suggests a favorable profile for this compound compared to conventional doxorubicin. Further head-to-head preclinical and clinical studies with established targeted formulations like liposomal doxorubicin and ADCs are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at validating and optimizing this innovative cancer therapy.
References
- 1. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mendelnet.cz [mendelnet.cz]
- 4. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 5. A comparative study of the antitumor efficacy of peptide-doxorubicin conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Alloc-DOX and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common bioanalytical methods used for the quantification of the widely used anticancer drug Doxorubicin (B1662922) (DOX) and its prodrug, Alloc-DOX. As this compound is designed to release Doxorubicin as its active agent, the bioanalytical strategies for both compounds are intrinsically linked. This document outlines the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their preclinical and clinical studies.
The primary methods covered in this guide are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific cross-validation studies for this compound are not extensively available in the public domain, this guide presents a thorough comparison of the well-established and validated methods for Doxorubicin, which serve as the foundational approach for bioanalysis in this compound class.
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method is a critical decision in drug development, influencing the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioavailability data. The following tables summarize the quantitative performance of the most frequently employed methods for Doxorubicin analysis in biological matrices.
Table 1: Performance Characteristics of HPLC Methods for Doxorubicin Quantification
| Parameter | HPLC with Fluorescence Detection | HPLC with UV Detection |
| Linearity Range | 5.0 - 1000.0 ng/mL[1] | 1.0 – 50.0 μg/ml[1] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | 1.0 μg/ml[1] |
| Intra-day Precision (%RSD) | < 5.1%[1] | < 5.1% |
| Inter-day Precision (%RSD) | < 9.6% | < 9.6% |
| Accuracy (%RE) | within ±2.6% | Not explicitly stated |
| Extraction Recovery | 94.1 - 105.6% | ≥ 86 % |
| Biological Matrix | Rat Plasma | Rat Plasma |
Table 2: Performance Characteristics of LC-MS/MS Methods for Doxorubicin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.5 – 200 ng/mL | 5 - 250 ng/mL (plasma) | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | 0.9 – 13.6% | Not explicitly stated | Not explicitly stated |
| Inter-day Precision (%RSD) | 0.9 – 13.6% | Not explicitly stated | Not explicitly stated |
| Accuracy (%RE) | -13.0% to 14.9% | Validated according to FDA guidelines | Not explicitly stated |
| Extraction Recovery | Not explicitly stated | Validated according to FDA guidelines | Not explicitly stated |
| Biological Matrix | Mouse Plasma | Mouse plasma, urine, tissues | Human Plasma |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful implementation and validation of any bioanalytical method. Below are representative methodologies for HPLC and LC-MS/MS analysis of Doxorubicin.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used due to its sensitivity and specificity for fluorescent compounds like Doxorubicin.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a known concentration of an appropriate internal standard (e.g., Daunorubicin).
-
Add 400 µL of a precipitation solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 100 mm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 475 nm and emission at 580 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially for complex matrices and low concentration levels.
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 10 µL of the plasma sample into a microcentrifuge tube.
-
Add a solution of an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add an extraction solvent, such as a mixture of chloroform and methanol (B129727) (4:1, v/v).
-
Vortex the mixture vigorously to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.15 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizing Bioanalytical Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate a typical bioanalytical method validation workflow and the logical flow of a cross-validation study.
References
Doxorubicin (DOX) Efficacy Across Various Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Doxorubicin (B1662922) (DOX), a cornerstone chemotherapeutic agent, across a range of cancer cell lines. The data presented herein is curated from multiple studies to facilitate an objective comparison of its performance and to provide detailed experimental context.
Comparative Cytotoxicity of Doxorubicin
Doxorubicin exhibits a broad spectrum of cytotoxic activity against various cancer types. However, the sensitivity to DOX can vary significantly among different cell lines, a crucial consideration in both preclinical research and clinical application. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of DOX required to inhibit the growth of 50% of the cancer cell population.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| Breast Cancer | MDA-MB-231 | 0.9 | 24h | Cell Viability Assay | [1] |
| MCF-7 | 2.2 | 24h | Cell Viability Assay | [1] | |
| MCF-7 | 2.5 | 24h | MTT Assay | [2][3][4] | |
| MCF-7/ADR (Resistant) | >2.0 (approx.) | Not Specified | Cytotoxicity Assay | [5] | |
| Lung Cancer | A549 | > 20 | 24h | MTT Assay | [2][3][4] |
| Calu-1 | 0.69 ± 0.13 | 24h | AlamarBlue Assay | [6] | |
| Hepatocellular Carcinoma | HepG2 | 12.2 | 24h | MTT Assay | [2][3][4] |
| Huh7 | > 20 | 24h | MTT Assay | [2][3][4] | |
| Bladder Cancer | UMUC-3 | 5.1 | 24h | MTT Assay | [2][3][4] |
| VMCUB-1 | > 20 | 24h | MTT Assay | [2][3][4] | |
| TCCSUP | 12.6 | 24h | MTT Assay | [2][3][4] | |
| BFTC-905 | 2.3 | 24h | MTT Assay | [2][3][4] | |
| Cervical Cancer | HeLa | 2.9 | 24h | MTT Assay | [2][3][4] |
| Skin Melanoma | M21 | 2.8 | 24h | MTT Assay | [2][3][4] |
| Leukemia | CCRF-CEM | Not Specified | 48h | Apoptosis Assay | [7] |
| K562 | Not Specified | 48h | Apoptosis Assay | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay protocols.
Mechanisms of Doxorubicin Action
Doxorubicin's anticancer activity is multifaceted, involving several distinct mechanisms that ultimately lead to cell cycle arrest and apoptosis.[8] The primary mechanisms include:
-
DNA Intercalation: DOX inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[9][10]
-
Topoisomerase II Inhibition: It forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[8][11] This leads to the accumulation of DNA double-strand breaks.[8][9]
-
Generation of Reactive Oxygen Species (ROS): DOX undergoes redox cycling, leading to the production of superoxide (B77818) and hydrogen peroxide.[9][12] This oxidative stress damages cellular components, including DNA, proteins, and lipids, and can trigger apoptotic pathways.[7][9]
Doxorubicin-Induced Apoptotic Signaling Pathway
The induction of apoptosis is a key outcome of DOX treatment. DNA damage and oxidative stress trigger a cascade of signaling events, often involving the BCL-2 family of proteins and the activation of caspases.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the efficacy of Doxorubicin. Specific parameters may need to be optimized for different cell lines and experimental setups.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Doxorubicin. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Workflow:
Detailed Steps:
-
Drug Treatment: Treat cells with DOX at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate cell populations into four quadrants:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
This assay measures intracellular ROS levels.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Detailed Steps:
-
Cell Treatment: Treat cells with DOX for the desired time.
-
Loading with DCFDA: Incubate the cells with DCFDA solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced therapeutic efficacy of doxorubicin against multidrug-resistant breast cancer with reduced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Efficacy of doxorubicin-transferrin conjugate in apoptosis induction in human leukemia cells through reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Teaching the basics of the mechanism of doxorubicin-induced cardiotoxicity: Have we been barking up the wrong tree? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Alloc-DOX in Co-culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the bystander effect of Alloc-DOX, a novel doxorubicin (B1662922) (DOX) prodrug, within co-culture models. As specific experimental data for this compound is not yet widely available in public literature, this document outlines established methodologies to evaluate its performance, drawing objective comparisons with conventional doxorubicin and other relevant cancer therapies. The protocols and comparative data structures provided are based on well-documented studies of similar cytotoxic agents and their bystander effects.[1][2][3]
The bystander effect in cancer therapy is a phenomenon where non-targeted tumor cells are killed due to signals emanating from nearby targeted cells.[2][4] This is particularly crucial in heterogeneous tumors where not all cells may express the target for a specific drug. For a prodrug like this compound, the bystander effect would likely be mediated by the diffusion of the activated doxorubicin from the target cells to adjacent, non-target cells.[5][6]
Comparative Data on Bystander Efficacy
To quantitatively assess the bystander effect of this compound, a direct comparison with other cytotoxic agents is essential. The following table provides a template for summarizing key quantitative data from in vitro bystander effect assays.
| Compound | Target Cells (Ag+) | Bystander Cells (Ag-) | Co-culture Ratio (Ag+:Ag-) | Drug Concentration | % Bystander Cell Viability | Bystander Effect Coefficient (φBE) |
| This compound | HER2+ (e.g., SK-BR-3) | HER2- (e.g., MCF7-GFP) | 1:1 | [Specify] | [Experimental Data] | [Calculated Value] |
| 1:3 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| 3:1 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| Doxorubicin | HER2+ (e.g., SK-BR-3) | HER2- (e.g., MCF7-GFP) | 1:1 | [Specify] | [Experimental Data] | [Calculated Value] |
| 1:3 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| 3:1 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| T-DM1 | HER2+ (e.g., SK-BR-3) | HER2- (e.g., MCF7-GFP) | 1:1 | [Specify] | [Experimental Data] | [Calculated Value] |
| 1:3 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| 3:1 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| DS-8201a (T-DXd) | HER2+ (e.g., SK-BR-3) | HER2- (e.g., MCF7-GFP) | 1:1 | [Specify] | [Experimental Data] | [Calculated Value] |
| 1:3 | [Specify] | [Experimental Data] | [Calculated Value] | |||
| 3:1 | [Specify] | [Experimental Data] | [Calculated Value] |
Note: The Bystander Effect Coefficient (φBE) can be calculated based on the observed killing of bystander cells relative to the killing of target cells, providing a standardized measure of the bystander effect's potency.[7]
Experimental Protocols
Two primary in vitro assays are recommended to quantitatively and qualitatively assess the bystander effect of this compound: the direct co-culture assay and the conditioned medium transfer assay.[2][8]
Protocol 1: Direct Co-Culture Bystander Effect Assay
This assay directly evaluates the effect of this compound on bystander cells when they are cultured together with target cells.[1][2]
1. Cell Line Selection and Labeling:
-
Target Cell Line (Ag+): A cell line that is targeted by the delivery mechanism of this compound. For instance, if targeting is antibody-mediated, a cell line overexpressing the target antigen (e.g., HER2-positive N87 or SK-BR-3 cells) should be used.[1][7]
-
Bystander Cell Line (Ag-): A cell line that does not express the target antigen but is sensitive to the cytotoxic payload (doxorubicin). This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[1][2]
2. Procedure:
-
a. Seed the target (Ag+) and fluorescently labeled bystander (Ag-) cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[1] Include monocultures of both cell lines as controls.
-
b. Allow the cells to adhere overnight.
-
c. Treat the co-cultures and monocultures with a range of concentrations of this compound. The chosen concentrations should be highly cytotoxic to the target cells while having minimal direct effect on the bystander cells in monoculture.[1][2] Include a vehicle control (e.g., DMSO).
-
d. Incubate the plates for a predetermined period (e.g., 72 hours).
-
e. Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) to identify dead cells.
-
f. Analyze the plates using a high-content imaging system or flow cytometer to quantify the percentage of viable bystander cells (fluorescently labeled) in the drug-treated co-culture wells compared to the vehicle-treated wells.[2][9]
3. Data Analysis:
-
A significant decrease in the viability of the bystander cells in the presence of treated target cells is indicative of a bystander effect.[2] The extent of this effect can be quantified and compared across different compounds and co-culture ratios.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released into the culture medium.[2][8]
1. Preparation of Conditioned Medium:
-
a. Seed the target (Ag+) cells in a suitable culture flask and grow to 70-80% confluency.
-
b. Treat the cells with a cytotoxic concentration of this compound (or a comparator drug) for a specified duration (e.g., 48 hours). A vehicle-treated flask should be included as a control.
-
c. Collect the culture supernatant (conditioned medium).
-
d. Centrifuge the supernatant to pellet any detached cells and debris.
-
e. Filter the supernatant through a 0.22 µm filter to sterilize it.[2]
2. Procedure:
-
a. Seed the bystander (Ag-) cells in a 96-well plate and allow them to adhere overnight.
-
b. Remove the existing medium and replace it with the prepared conditioned medium (from both drug-treated and vehicle-treated target cells).
-
c. Incubate for 48-72 hours.
-
d. Assess the viability of the bystander cells using a standard assay such as MTT or CellTiter-Glo®.[2][7]
3. Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from drug-treated target cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests that the bystander effect is mediated by secreted, stable cytotoxic molecules.[2][8]
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for Doxorubicin-Mediated Bystander Effect
Doxorubicin is known to induce DNA damage and generate reactive oxygen species (ROS), which can lead to apoptosis.[4] In a bystander context, the activated doxorubicin or signaling molecules released from the target cell can initiate these pathways in neighboring cells.
Caption: Proposed mechanism of this compound bystander effect.
Experimental Workflow for Co-Culture Bystander Assay
The following diagram illustrates the key steps in the direct co-culture assay to assess the bystander effect.
Caption: Workflow for the direct co-culture bystander effect assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
Proper Disposal Procedures for Alloc-DOX
Disclaimer: Alloc-DOX is a prodrug of Doxorubicin (B1662922), a potent cytotoxic agent.[1] For disposal purposes, it must be handled with the same precautions as Doxorubicin. All waste contaminated with this compound is considered hazardous and must be disposed of following local regulations for cytotoxic waste.[2][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound or any contaminated materials, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure through ingestion, inhalation, or skin contact.[2][5]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile) | Prevents skin contact and absorption.[4][6] |
| Lab Coat/Gown | Disposable, with long sleeves and cuffs | Protects skin and personal clothing from contamination.[6] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes and aerosols from contacting the eyes.[6] |
| Respiratory Protection | N95 or N100 respirator | Necessary when there is a risk of generating aerosols or handling the powder form.[6] |
Step-by-Step Disposal Procedures for this compound Waste
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes unused product, empty vials, syringes, needles, contaminated labware, and personal protective equipment.
Step 1: Segregation of Waste
-
Immediately after use, segregate all this compound contaminated waste from regular laboratory trash.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2][3]
Step 2: Sharps Disposal
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.[3][4]
-
Do not recap, bend, or break needles.[4]
-
The sharps container should be clearly labeled as containing cytotoxic waste.
Step 3: Liquid Waste Disposal
-
Do not pour this compound solutions down the drain.[3]
-
Collect all liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and includes the chemical name.
-
For larger volumes, consult your institution's environmental health and safety (EHS) office for specific guidance on chemical inactivation before disposal.
Step 4: Solid Waste Disposal
-
All contaminated solid waste, including gloves, gowns, bench paper, and labware, should be placed in a designated cytotoxic waste bag (typically a yellow or other color-coded bag).[2]
-
Seal the bag securely before placing it in the designated cytotoxic waste container.
Step 5: Final Disposal
-
All cytotoxic waste containers must be disposed of through a licensed hazardous waste management company.[2]
-
The primary method of disposal for cytotoxic waste is incineration at high temperatures.[4]
-
Contact your institution's EHS office to arrange for pickup and disposal.[4]
Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and clean the area to prevent exposure.
Experimental Protocol for Decontamination:
-
Restrict Access: Cordon off the spill area and prevent personnel from entering without appropriate PPE.[2]
-
Containment: Cover the spill with absorbent pads to contain the liquid.[2] For solid spills, gently cover with dampened absorbent material to avoid aerosolization.[5]
-
Inactivation/Cleaning:
-
Carefully clean the spill area. A common practice for doxorubicin is to use a 1% sodium hypochlorite (B82951) (bleach) solution, followed by a rinse with water.[2] Alternatively, soap and water can be used.[3][4]
-
Reusable glassware and non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[4]
-
-
Waste Disposal: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) must be disposed of as cytotoxic waste.[2][3]
| Decontamination Agent | Application |
| 1% Sodium Hypochlorite (Bleach) | Surface decontamination after a spill.[2] |
| 10% Sodium Hypochlorite (Bleach) | Soaking of reusable glassware and non-porous materials for 24 hours.[4] |
| Soap and Water | General cleaning of work surfaces after handling.[3][4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
